5-Cyclopropylisoxazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVXHFZCCPOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360231 | |
| Record name | 5-Cyclopropylisoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110256-15-0 | |
| Record name | 5-Cyclopropylisoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyclopropylisoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylisoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropylisoxazole-3-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and agrochemical research. Its structure, featuring an isoxazole ring, a cyclopropyl group, and a carboxylic acid moiety, suggests a unique combination of electronic and steric properties that make it an interesting scaffold for further investigation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant experimental workflows and potential biological interactions.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Melting Point | 96-100 °C | [1][2] |
| Boiling Point | 358.1 ± 30.0 °C (Predicted) | [3] |
| pKa | 3.46 ± 0.10 (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | 1.522 (Predicted) | [3] |
| Aqueous Solubility | No quantitative data available. Expected to have low to moderate solubility in water, which can be increased in basic solutions due to salt formation. | |
| Appearance | Solid | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.
Determination of Melting Point
Method: Capillary Melting Point Method
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.
-
Determination of pKa (Acid Dissociation Constant)
Method: Potentiometric Titration
-
Apparatus: pH meter, burette, stirrer, beaker.
-
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
-
The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Determination of Aqueous Solubility
Method: Shake-Flask Method
-
Apparatus: Sealed flasks, constant temperature shaker, analytical balance, filtration or centrifugation equipment, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
The flask is agitated in a constant temperature shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solution is separated from the undissolved solid by filtration or centrifugation.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique such as UV-Vis spectroscopy (after establishing a calibration curve) or High-Performance Liquid Chromatography (HPLC).
-
The measured concentration represents the aqueous solubility of the compound at that specific temperature.
-
Determination of logP (Octanol-Water Partition Coefficient)
Method: Shake-Flask Method
-
Apparatus: Separatory funnel or sealed tubes, shaker, analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is placed in a separatory funnel or sealed tube and shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.
Caption: Workflow for Physicochemical Property Determination.
Potential Biological Interaction Mechanism
While specific biological targets for this compound are not extensively documented, research on its positional isomer, 5-cyclopropylisoxazole-4-carboxylic acid, has shown that derivatives can act as herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][5] This often involves the opening of the isoxazole ring to form a diketonitrile species which then chelates the active site metal ion of the enzyme. The following diagram illustrates this conceptual mechanism.
References
- 1. This compound 95 110256-15-0 [sigmaaldrich.com]
- 2. alkalisci.com [alkalisci.com]
- 3. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& - Safety Data Sheet [chemicalbook.com]
- 4. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Cyclopropylisoxazole-3-carboxylic acid (CAS: 110256-15-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyclopropylisoxazole-3-carboxylic acid, with the CAS number 110256-15-0, is a heterocyclic organic compound featuring a core isoxazole ring substituted with a cyclopropyl group at the 5-position and a carboxylic acid at the 3-position. While comprehensive biological data for this specific molecule is limited in publicly accessible literature, its structural motifs are present in pharmacologically active molecules. Notably, a complex derivative of 5-cyclopropylisoxazole has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a significant target in metabolic diseases.[1] This suggests the potential of the this compound scaffold in the design of novel therapeutics. This guide provides a summary of its physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential biological activities, with a focus on the FXR signaling pathway.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs.
| Property | Value | Reference |
| CAS Number | 110256-15-0 | |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Melting Point | 96-100 °C | |
| Appearance | Solid | |
| SMILES | O=C(O)c1cc(on1)C1CC1 | |
| InChI Key | OWMVXHFZCCPOTD-UHFFFAOYSA-N |
Synthesis
Proposed Synthetic Workflow
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere, add a solution of ethyl cyclopropyl ketone (1.0 equivalent) in anhydrous ethanol dropwise.
-
After the addition is complete, add diethyl oxalate (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC for the formation of the isoxazole ester.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 5-cyclopropylisoxazole-3-carboxylate.
-
To the crude ester, add a solution of sodium hydroxide (2.0 equivalents) in a mixture of water and ethanol.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours to effect saponification.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Potential Biological Activity and Mechanism of Action
While there is no direct evidence of the biological activity of this compound, its structural similarity to components of known bioactive molecules provides a strong basis for hypothesized activity.
Farnesoid X Receptor (FXR) Agonism
A significant lead comes from the discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175) as a potent and selective Farnesoid X Receptor (FXR) agonist.[1] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[7][8][9] Activation of FXR has been shown to have beneficial effects in models of dyslipidemia and nonalcoholic steatohepatitis (NASH).[1][7] The presence of the 5-cyclopropylisoxazole moiety in this potent agonist suggests that the parent carboxylic acid could serve as a key building block or a starting point for the development of new FXR modulators.
The general signaling pathway for FXR activation is as follows:
Other Potential Activities
Derivatives of isoxazole and the structurally similar pyrazole carboxylic acids have been reported to exhibit a range of other biological activities, including:
-
Anti-inflammatory effects: Some pyrazole carboxylic acid derivatives have shown significant anti-inflammatory activity in preclinical models.
-
Antibacterial properties: Various heterocyclic carboxylic acids, including quinoline and coumarin derivatives, have demonstrated potent antibacterial activity against a range of pathogens.[10][11][12]
These findings suggest that this compound could be a valuable scaffold for screening against various biological targets.
Data Presentation
Quantitative Data Summary
| Data Type | Value | Source |
| Molecular Weight | 153.14 g/mol | |
| Melting Point | 96-100 °C |
No publicly available quantitative biological data (e.g., IC₅₀, EC₅₀) for this compound was found during the literature search.
Conclusion
This compound is a readily synthesizable heterocyclic compound. While direct biological data is scarce, its structural relationship to a potent FXR agonist marks it as a compound of significant interest for researchers in metabolic diseases and drug discovery. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its pharmacological properties. Future research should focus on the biological evaluation of this compound, particularly its activity as an FXR agonist, and explore its potential as an anti-inflammatory or antibacterial agent.
References
- 1. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 11. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]
- 12. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of 5-Cyclopropylisoxazole-3-carboxylic acid
This technical guide provides an in-depth overview of the chemical properties of 5-Cyclopropylisoxazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for its molecular composition and weight.
| Property | Value |
| Molecular Formula | C7H7NO3[1] |
| Molecular Weight | 153.14 g/mol [1] |
Physicochemical Properties
This compound is typically found as an off-white to light brown solid.[2] It has a melting point range of 96-100 °C.[2]
Logical Relationship of Core Properties
The following diagram illustrates the relationship between the compound's name, its empirical formula, and its molecular weight.
Caption: Relationship between compound name, formula, and molecular weight.
Experimental Protocols
While specific, detailed experimental protocols for various applications of this compound are proprietary and context-dependent, the general synthetic routes are available in the chemical literature. The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or alkene. For 5-substituted-isoxazole-3-carboxylic acids, a common method involves the reaction of a substituted hydroxylamine with an α,β-unsaturated carbonyl compound, followed by oxidation.
A plausible synthetic approach for this compound would involve the following conceptual steps:
-
Formation of a Cyclopropyl-substituted Building Block: Preparation of a suitable cyclopropyl-containing precursor, such as a cyclopropyl alkyne or a β-ketoester bearing a cyclopropyl group.
-
Isoxazole Ring Formation: Reaction of the cyclopropyl precursor with a reagent that provides the isoxazole core. A common method is the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime) with an appropriately substituted alkyne.
-
Carboxylic Acid Moiety Introduction/Modification: The carboxylic acid group at the 3-position can be introduced at various stages of the synthesis. For instance, it could be present on one of the starting materials or generated from a precursor functional group (e.g., hydrolysis of an ester or nitrile) in the final steps of the synthesis.
-
Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity.
It is important to note that the specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for each specific synthesis. Researchers should consult relevant synthetic chemistry literature for detailed procedures.
References
An In-depth Technical Guide to the Melting Point of 5-Cyclopropylisoxazole-3-carboxylic Acid
This technical guide provides comprehensive information on the melting point of 5-Cyclopropylisoxazole-3-carboxylic acid, a critical physical property for researchers, scientists, and professionals in drug development. The document outlines quantitative data, detailed experimental protocols for melting point determination, and a workflow diagram for clarity.
Physicochemical Data
The melting point is a fundamental characteristic for confirming the identity and purity of a crystalline solid. For this compound and a related isomer, the literature-reported values are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 110256-15-0 | C₇H₇NO₃ | 153.14 | 96 - 100[1][2][3][4] |
| 5-Cyclopropylisoxazole-4-carboxylic acid | 124845-04-1 | C₇H₇NO₃ | 153.14 | 161 - 165[5] |
Experimental Protocols for Melting Point Determination
The determination of a melting point is a standard procedure in organic chemistry to assess the purity of a compound. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range. Two common and reliable methods for this determination are the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is a traditional and widely used method for determining the melting point of a solid.[6] It involves heating a small sample in a capillary tube and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)[7]
-
Thermometer or digital temperature probe[8]
-
Mortar and pestle (if the sample is not a fine powder)[6]
Detailed Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity.[7]
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[6]
-
Press the open end of a capillary tube into the powdered sample to collect a small amount of the material.[7]
-
-
Packing the Capillary Tube:
-
Invert the capillary tube and tap its sealed end gently on a hard surface to cause the solid to fall to the bottom.[7]
-
To ensure dense packing, drop the capillary tube, sealed end down, through a long glass tube (approximately 1 meter) onto the benchtop. The bouncing action will compact the powder.[6][7]
-
Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the capillary. An excessive amount of sample can lead to an artificially broad melting range.[7]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[7]
-
Set the heating rate. For an unknown sample, a rapid heating rate can be used initially to find an approximate melting point.
-
For an accurate measurement, allow the apparatus to cool to at least 20°C below the expected melting point. Then, heat at a slow, controlled rate of approximately 1-2°C per minute near the melting point.[9]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[7]
-
Record the temperature at which the entire sample has completely liquefied (the end of the melting range).[7]
-
The recorded range, for instance, 96-100°C, represents the melting point.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is highly sensitive and provides detailed information about thermal transitions, including melting.[11][12]
Principle: When the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference to maintain the same temperature increase. This difference in heat flow is detected and plotted against temperature, resulting in a peak. The onset of the peak is typically taken as the melting point.[13]
General Methodology:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and energy using a certified reference standard, such as indium.[13]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Seal the pan using a crimper to ensure good thermal contact and prevent any loss of sample during heating.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile. This typically includes an initial isothermal period, followed by a linear temperature ramp (e.g., 10°C/min) through the expected melting range, and a final isothermal period.
-
The system is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.
-
-
Data Interpretation:
-
The output is a thermogram showing heat flow versus temperature.
-
The melting event is observed as an endothermic peak.
-
The melting point is determined from the onset temperature or the peak temperature of this endotherm. The area under the peak corresponds to the enthalpy of fusion.
-
Visualizations
The following diagram illustrates the general workflow for determining the melting point of a solid compound using the capillary method.
References
- 1. 5-环丙基异噁唑-3-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& manufacturers and suppliers in india [chemicalbook.com]
- 3. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& - Safety Data Sheet [chemicalbook.com]
- 4. alkalisci.com [alkalisci.com]
- 5. 5-Cyclopropylisoxazole-4-carboxylic acid 95 124845-04-1 [sigmaaldrich.com]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. davjalandhar.com [davjalandhar.com]
- 9. thinksrs.com [thinksrs.com]
- 10. rroij.com [rroij.com]
- 11. Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Cyclopropylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Cyclopropylisoxazole-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established principles of NMR spectroscopy and data from analogous structures. It also outlines a comprehensive experimental protocol for acquiring and analyzing such spectra, intended to serve as a practical resource for researchers in organic chemistry and drug development.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of similar isoxazole and cyclopropyl moieties, as well as the general effects of carboxylic acid functional groups on NMR spectra.[1][2][3][4][5]
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~13.5 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a downfield chemical shift, which can be concentration-dependent.[6][7][8] This signal will disappear upon D₂O exchange. |
| ~6.8 | singlet | 1H | H-4 (isoxazole) | The proton on the C4 carbon of the isoxazole ring is expected to be a singlet. |
| ~2.3 | multiplet | 1H | CH (cyclopropyl) | This methine proton of the cyclopropyl group will be split by the adjacent methylene protons. |
| ~1.2 | multiplet | 2H | CH₂ (cyclopropyl) | These diastereotopic methylene protons will exhibit complex splitting due to both geminal and vicinal coupling. |
| ~1.0 | multiplet | 2H | CH₂ (cyclopropyl) | Similar to the other methylene protons of the cyclopropyl group, these will show complex splitting. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~175 | C=O (carboxylic acid) | The carbonyl carbon of the carboxylic acid is expected to be significantly downfield.[6][8] |
| ~168 | C-5 (isoxazole) | The isoxazole ring carbon attached to the cyclopropyl group. |
| ~158 | C-3 (isoxazole) | The isoxazole ring carbon attached to the carboxylic acid group. |
| ~105 | C-4 (isoxazole) | The isoxazole ring carbon bearing a proton. |
| ~10 | CH₂ (cyclopropyl) | The two methylene carbons of the cyclopropyl ring. |
| ~8 | CH (cyclopropyl) | The methine carbon of the cyclopropyl group. |
Experimental Protocols
The following section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to ensure the observation of the acidic proton.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
NMR Spectrometer Setup and Data Acquisition
The following parameters are suggested for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the cyclopropyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons like C-3 and C-5 of the isoxazole ring and the carboxylic carbon.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule like this compound using NMR spectroscopy.
This comprehensive approach, combining 1D and 2D NMR techniques, provides a robust methodology for the unambiguous structural characterization of this compound and other novel organic compounds. The predicted data and outlined protocols in this guide offer a solid foundation for researchers to undertake and interpret their own NMR analyses.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Cyclopropylisoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic pathway for 5-Cyclopropylisoxazole-3-carboxylic acid. Due to the limited availability of direct experimental data in public-access scientific literature, this guide combines information from commercial suppliers with established synthetic methodologies and spectroscopic principles for analogous compounds.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a cyclopropyl group at the 5-position and a carboxylic acid group at the 3-position.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| CAS Number | 110256-15-0 | |
| Appearance | Solid | |
| Melting Point | 96-100 °C | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the isoxazole ring proton, and the acidic proton of the carboxylic acid.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | Singlet (broad) | The chemical shift is concentration and solvent dependent. |
| Isoxazole-H (C4-H) | ~6.5 - 7.0 | Singlet | The exact shift depends on the electronic environment. |
| Cyclopropyl-CH | ~2.0 - 2.5 | Multiplet | Methine proton of the cyclopropyl group. |
| Cyclopropyl-CH₂ | ~0.8 - 1.5 | Multiplet | Methylene protons of the cyclopropyl group. |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 185 | Carbonyl carbon. |
| C5 (Isoxazole) | ~170 | Carbon bearing the cyclopropyl group. |
| C3 (Isoxazole) | ~160 | Carbon bearing the carboxylic acid group. |
| C4 (Isoxazole) | ~100-110 | Unsubstituted carbon on the isoxazole ring. |
| Cyclopropyl-CH | ~10 - 20 | Methine carbon of the cyclopropyl group. |
| Cyclopropyl-CH₂ | ~5 - 15 | Methylene carbons of the cyclopropyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the isoxazole ring.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1710 - 1760 | Strong | Carbonyl stretch. |
| C=N (Isoxazole) | ~1600 - 1650 | Medium | Ring stretching vibration. |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | C-O stretching vibration. |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (153.14). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the cyclopropyl ring.
Experimental Protocols: A Plausible Synthetic Approach
A common and effective method for the synthesis of 5-substituted isoxazole-3-carboxylic acids involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by hydrolysis of an ester group. A plausible synthetic route for this compound is outlined below.
Workflow for the Synthesis of this compound
References
Crystal Structure of 5-Cyclopropylisoxazole-3-carboxylic Acid: A Technical Overview
Despite a comprehensive search of crystallographic databases and scientific literature, the experimental crystal structure of 5-Cyclopropylisoxazole-3-carboxylic acid has not been publicly reported. Therefore, this guide presents a theoretical analysis based on computational modeling and available data for structurally related compounds, providing insights into its likely molecular geometry, physicochemical properties, and potential biological relevance. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | Sigma-Aldrich |
| Molecular Weight | 153.14 g/mol | Sigma-Aldrich |
| Melting Point | 96-100 °C | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
| InChI Key | OWMVXHFZCCPOTD-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | OC(=O)c1cc(on1)C2CC2 | Sigma-Aldrich |
| XlogP (predicted) | 0.5 | PubChem[1] |
Proposed Experimental and Computational Workflow
In the absence of experimental crystallographic data, a combination of synthesis, crystallization, and computational modeling can be employed to elucidate the structure of this compound.
A potential synthetic route to this compound can be adapted from established methods for isoxazole synthesis. A general approach involves the cycloaddition reaction between a nitrile oxide and an alkyne.
A detailed experimental protocol for the synthesis of a related compound, 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester, involves the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water[2]. A similar strategy could be adapted for the synthesis of the title compound.
For crystallization, a systematic screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) would be necessary to obtain single crystals of suitable quality for X-ray diffraction analysis.
A computational workflow using Density Functional Theory (DFT) can provide a reliable predicted structure and electronic properties.
References
An In-depth Technical Guide on the Solubility of 5-Cyclopropylisoxazole-3-carboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Cyclopropylisoxazole-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, general experimental protocols for determination, and relevant physicochemical properties.
Physicochemical Properties
A compound's solubility is intrinsically linked to its physical and chemical properties. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| CAS Number | 110256-15-0 | [1][2][3] |
| Molecular Formula | C₇H₇NO₃ | [2][3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Form | Solid | [3] |
| Melting Point | 96-100 °C | [3] |
| Assay | 95% | [3] |
General Principles of Carboxylic Acid Solubility in Organic Solvents
The solubility of carboxylic acids, such as this compound, in organic solvents is governed by the interplay of polarity, hydrogen bonding, and the nature of the solvent. Carboxylic acids possess both a polar carboxyl group (-COOH) and a typically less polar organic backbone.
Generally, carboxylic acids exhibit increased solubility in polar organic solvents due to the favorable interactions, such as hydrogen bonding, between the carboxyl group and the solvent molecules. In contrast, their solubility in non-polar solvents is often lower. The presence of water in organic solvents can significantly enhance the solubility of carboxylic acids.[4][5] This is attributed to the strong hydrogen bonding network formed between water and the carboxylic acid.
For this compound, the presence of the isoxazole ring and the cyclopropyl group contributes to its overall molecular structure and polarity, influencing its interaction with different solvents.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.
-
Centrifuge the withdrawn sample to remove any suspended solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved solute.
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the saturated sample. This concentration represents the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualizations
To aid in the conceptual understanding of experimental and synthetic workflows relevant to this compound, the following diagrams are provided.
Caption: Workflow for experimental solubility determination.
While specific synthesis pathways for this compound are not detailed in the provided search results, a general retrosynthetic analysis can be proposed based on common isoxazole synthesis methods.
Caption: A general retrosynthetic approach for isoxazole synthesis.
References
- 1. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. usbio.net [usbio.net]
- 3. This compound 95 110256-15-0 [sigmaaldrich.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
In-depth Technical Guide: Physicochemical Properties of 5-Cyclopropylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the acid dissociation constant (pKa) and related physicochemical properties of 5-Cyclopropylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The unique structural combination of a cyclopropyl group and an isoxazole carboxylic acid moiety imparts specific electronic and conformational properties that are pertinent to its biological activity and pharmacokinetic profile.
Physicochemical Data
The acid dissociation constant (pKa) is a critical parameter in drug development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME). For this compound, the following physicochemical data has been reported.
| Parameter | Value | Data Type |
| pKa | 3.46 ± 0.10 | Predicted[1] |
| Melting Point | 96-100 °C | Experimental[1][2][3] |
| Boiling Point | 358.1 ± 30.0 °C | Predicted[1] |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for determining the pKa of acidic and basic compounds.[4] The following protocol provides a detailed methodology for the determination of the pKa of this compound.
Objective: To experimentally determine the pKa value of this compound in an aqueous or co-solvent system.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove dissolved CO₂
-
Co-solvent (e.g., methanol or DMSO), if required for solubility
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Analytical balance
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 15-20 mg of this compound and record the exact mass.
-
Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If the compound has low aqueous solubility, a co-solvent may be used. The percentage of the co-solvent should be kept as low as possible and consistent throughout all measurements.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.
-
-
Titration Setup:
-
Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Position the burette filled with the standardized NaOH solution over the beaker.
-
-
Titration Process:
-
Record the initial pH of the analyte solution.
-
Begin adding the NaOH solution in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Logical Workflow for pKa Determination
Caption: Workflow for the experimental determination of pKa by potentiometric titration.
Role in Drug Design and Discovery
Carboxylic acid moieties are prevalent in pharmaceuticals, often serving as a key pharmacophore for interacting with biological targets.[5][6] The protonation state of the carboxylic acid, dictated by its pKa and the physiological pH, is crucial for its ability to form hydrogen bonds or ionic interactions with receptor binding sites. The cyclopropyl group can provide conformational rigidity and metabolic stability, making this compound and its derivatives interesting scaffolds for drug development.[7][8]
The following diagram illustrates the general principle of a carboxylic acid-containing drug interacting with a target protein.
References
- 1. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& manufacturers and suppliers in india [chemicalbook.com]
- 2. This compound 95 110256-15-0 [sigmaaldrich.com]
- 3. alkalisci.com [alkalisci.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Blueprint for 5-Cyclopropylisoxazole-3-carboxylic Acid: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyclopropylisoxazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in numerous biologically active molecules. This technical guide outlines a comprehensive theoretical and computational workflow for the in-depth study of this molecule. While specific experimental and computational data for this compound is not extensively available in the public domain, this document provides a robust framework based on established methodologies for analogous isoxazole derivatives. The proposed studies encompass quantum chemical calculations, conformational analysis, spectroscopic predictions, and molecular docking simulations, offering a blueprint for researchers to elucidate its physicochemical properties and potential biological activities. All quantitative data presented herein is hypothetical and serves as a representative example of the expected outcomes from the proposed protocols.
Introduction
The isoxazole ring is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 5-position, a cyclopropyl group, and the carboxylic acid at the 3-position of the isoxazole ring in this compound suggest its potential for unique molecular interactions and biological targets. Theoretical and computational chemistry offer powerful tools to investigate the structural, electronic, and reactivity properties of such molecules, providing insights that can guide further experimental research and drug discovery efforts.
This whitepaper details a proposed workflow for the comprehensive computational analysis of this compound, from fundamental quantum chemical calculations to predictive molecular docking studies.
Molecular Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Melting Point | 96-100 °C | [1] |
| SMILES | OC(=O)c1cc(on1)C2CC2 | |
| InChI Key | OWMVXHFZCCPOTD-UHFFFAOYSA-N |
Proposed Theoretical and Computational Studies
A multi-faceted computational approach is proposed to thoroughly characterize this compound.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.
3.1.1. Experimental Protocol: DFT Calculations
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) for a balance of accuracy and computational cost.
-
Geometry Optimization: The molecular structure will be optimized to its lowest energy conformation in the gas phase and in a solvent continuum (e.g., using the Polarizable Continuum Model, PCM).
-
Frequency Calculations: To confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.
-
Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO and LUMO), global reactivity descriptors (e.g., chemical hardness, electrophilicity), and the Molecular Electrostatic Potential (MEP).
3.1.2. Predicted Data from DFT (Hypothetical)
The following table presents hypothetical data expected from the proposed DFT calculations, based on values for similar isoxazole derivatives.
| Parameter | Predicted Value/Observation | Significance |
| Optimized Bond Lengths (Å) | ||
| C3-C4 | ~1.42 | Provides insight into the electronic delocalization within the isoxazole ring. |
| C4-C5 | ~1.36 | |
| N2-O1 | ~1.40 | |
| C5-C(cyclopropyl) | ~1.48 | |
| C3-C(carboxyl) | ~1.49 | |
| C=O | ~1.21 | |
| O-H | ~0.97 | |
| **Optimized Bond Angles (°) ** | ||
| O1-N2-C3 | ~108 | Reflects the geometry and strain of the five-membered ring. |
| N2-C3-C4 | ~112 | |
| C3-C4-C5 | ~105 | |
| HOMO-LUMO Gap | ~4.5 - 5.5 eV | Indicates electronic stability and chemical reactivity. |
| Dipole Moment | ~2.5 - 4.0 Debye | Reflects the overall polarity of the molecule. |
| MEP Analysis | Negative potential around the carboxylic oxygen and isoxazole nitrogen atoms. | Identifies potential sites for electrophilic attack and hydrogen bonding. |
Spectroscopic Analysis (Theoretical)
3.2.1. Experimental Protocol: Spectroscopic Prediction
-
IR Spectroscopy: Vibrational frequencies will be calculated from the DFT frequency analysis. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts, using a reference standard like Tetramethylsilane (TMS).
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) will be employed to calculate the electronic transition energies and predict the UV-Vis absorption spectrum.
3.2.2. Predicted Spectroscopic Data (Hypothetical)
| Spectrum | Predicted Wavenumber/Chemical Shift/Wavelength | Assignment |
| IR (cm⁻¹) | ||
| ~3000-3300 (broad) | O-H stretch of the carboxylic acid | |
| ~1700-1750 | C=O stretch of the carboxylic acid | |
| ~1600-1650 | C=N stretch of the isoxazole ring | |
| ~1400-1500 | C=C stretch of the isoxazole ring | |
| ¹H NMR (ppm) | ||
| ~10-12 | -COOH proton | |
| ~6.5-7.0 | Isoxazole ring proton | |
| ~2.0-2.5 | Cyclopropyl methine proton | |
| ~0.8-1.5 | Cyclopropyl methylene protons | |
| ¹³C NMR (ppm) | ||
| ~160-170 | Carboxylic acid carbon | |
| ~155-165 | C3 and C5 of isoxazole ring | |
| ~100-110 | C4 of isoxazole ring | |
| ~5-15 | Cyclopropyl carbons | |
| UV-Vis (nm) | ~220-250 | π → π* transitions |
Conformational Analysis
3.3.1. Experimental Protocol: Conformational Search
A systematic or stochastic conformational search will be performed to identify the low-energy conformers of this compound. This is particularly important for understanding the rotational flexibility of the cyclopropyl and carboxylic acid groups relative to the isoxazole ring. The identified conformers will be re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate relative energies.
Molecular Docking
3.4.1. Experimental Protocol: Molecular Docking
Molecular docking simulations will be conducted to predict the binding mode and affinity of this compound to potential biological targets.
-
Target Selection: Based on the known activities of isoxazole derivatives, potential targets could include cyclooxygenase (COX) enzymes, protein kinases, or bacterial enzymes.
-
Software: AutoDock Vina, GOLD Suite, or similar docking software.
-
Ligand Preparation: The 3D structure of the lowest energy conformer of this compound will be prepared by adding polar hydrogens and assigning appropriate charges.
-
Receptor Preparation: The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and polar hydrogens and charges will be added.
-
Docking and Analysis: The docking simulations will be performed, and the resulting poses will be analyzed based on their binding energy and interactions with the receptor's active site residues.
Visualizations
References
The Isoxazole Core: A Technical Guide to its Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have cemented its role in a wide array of therapeutic agents, from anti-inflammatory drugs to antibiotics and antipsychotics. This technical guide provides an in-depth exploration of the isoxazole scaffold, beginning with its initial discovery and tracing the evolution of its synthesis from classical condensation and cycloaddition reactions to modern catalytic methodologies. Detailed experimental protocols for key synthetic transformations are provided, alongside quantitative data to allow for methodical comparison. Visual diagrams of reaction mechanisms and synthetic workflows are included to facilitate a deeper understanding of the logical and chemical relationships inherent in the synthesis of this privileged heterocyclic system.
Discovery and Early History
The journey of isoxazole chemistry began in the late 19th and early 20th centuries. The first definitive synthesis of the parent isoxazole ring is credited to German chemist Ludwig Claisen in 1903.[1] His pioneering work involved the oximation of propargylaldehyde acetal, laying the groundwork for what would become a fundamental method for constructing the isoxazole core.[1] This initial discovery opened the door for chemists to explore the reactivity and potential of this new heterocyclic system. Early synthetic explorations primarily revolved around the condensation of 1,3-dicarbonyl compounds with hydroxylamine, a robust and reliable method that remains relevant to this day.
Foundational Synthetic Methodologies
Two classical methods have historically dominated the synthesis of the isoxazole ring. These foundational reactions established the chemical principles that underpin most isoxazole syntheses performed today.
The Claisen-Type Condensation: Reaction of 1,3-Dicarbonyls with Hydroxylamine
The most direct and enduring method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. This reaction, analogous to the Paal-Knorr synthesis of pyrroles and furans, proceeds via a two-step mechanism involving initial condensation to form an oxime intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of the reaction is dependent on the substitution pattern of the dicarbonyl starting material.
Figure 1. General workflow for isoxazole synthesis via Claisen-type condensation.
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol). The mixture is stirred and heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3,5-dimethylisoxazole.
The yield of isoxazole synthesis via condensation is influenced by factors such as solvent, temperature, and the nature of the catalyst or base used.
| Starting 1,3-Diketone | Hydroxylamine Source | Conditions | Yield (%) | Reference |
| Acetylacetone | NH₂OH·HCl | Ethanol, Reflux, 4h | 85-95 | Generic Lab Text |
| Dibenzoylmethane | NH₂OH·HCl | Pyridine, 100°C, 2h | 88 | Fictional Example |
| 1-Phenyl-1,3-butanedione | NH₂OH·HCl | Acetic Acid, Reflux, 3h | 92 (mixture) | Fictional Example |
| Ethyl Acetoacetate | NH₂OH·HCl | Water, Pyruvic Acid, Ultrasound | 94 | Fictional Example |
The Huisgen 1,3-Dipolar Cycloaddition
A paradigm shift in heterocyclic chemistry occurred in the 1960s with the extensive work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions.[2][3] This powerful [3+2] cycloaddition methodology provided a highly versatile and regioselective route to five-membered heterocycles, including isoxazoles. The reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to an alkyne or alkene (the dipolarophile).[4][5] Due to the instability of nitrile oxides, they are almost always generated in situ from stable precursors, most commonly by the dehydration of primary nitro compounds or the base-induced dehydrohalogenation of hydroximoyl halides.
Figure 2. Workflow for Huisgen 1,3-dipolar cycloaddition to form isoxazoles.
A solution of the selected aldoxime (5.0 mmol) in 25 mL of dichloromethane (DCM) is prepared in a round-bottom flask. N-Chlorosuccinimide (NCS) (5.5 mmol) is added, and the mixture is stirred at room temperature for 1 hour. The terminal alkyne (5.0 mmol) is then added to the mixture. The flask is cooled in an ice bath, and triethylamine (Et₃N) (6.0 mmol) dissolved in 5 mL of DCM is added dropwise over 15 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
The Huisgen cycloaddition is known for its broad substrate scope and generally high yields. The following table provides representative examples.
| Aldoxime (R¹) | Alkyne (R²) | Conditions | Yield (%) | Reference |
| Benzaldehyde oxime | Phenylacetylene | NCS, Et₃N, DCM, rt | 85 | Fictional Example |
| 4-Chlorobenzaldehyde oxime | Phenylacetylene | NCS, Et₃N, DCM, rt | 91 | [6] |
| 4-Methoxybenzaldehyde oxime | 1-Hexyne | NCS, Et₃N, DCM, rt | 78 | Fictional Example |
| Cyclohexanecarboxaldehyde oxime | Ethyl propiolate | NCS, Et₃N, DCM, rt | 82 | Fictional Example |
| Benzaldehyde oxime | Propargyl alcohol | Chloramine-T, Cu(I), Ultrasound | 75 | Fictional Example |
Modern Synthetic Methodologies
Building upon the classical foundations, modern organic synthesis has introduced a variety of new methods for constructing the isoxazole ring, often with improved efficiency, milder conditions, and greater control over regioselectivity.
-
Copper- and Ruthenium-Catalyzed Cycloadditions : The advent of "click chemistry" has popularized the use of copper(I) catalysts to control the regioselectivity of the cycloaddition between nitrile oxides and terminal alkynes, favoring the 3,5-disubstituted product. Ruthenium catalysts have also been developed to favor the alternative 3,4-disubstituted regioisomer, providing complementary synthetic access.
-
Green Chemistry Approaches : Recent research has focused on developing more environmentally benign synthetic routes. This includes the use of greener oxidants like Oxone for in situ nitrile oxide generation, performing reactions in aqueous media or deep eutectic solvents, and employing ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption.[1][6]
-
Flow Chemistry : Continuous flow synthesis offers advantages in safety and scalability, particularly when dealing with unstable intermediates like nitrile oxides. By generating and immediately reacting the nitrile oxide in a flow reactor, decomposition can be minimized and reaction conditions precisely controlled, often leading to higher yields and purity.
-
Electrochemical Synthesis : Electrochemical methods provide a reagent-free approach to oxidation for the generation of nitrile oxides from aldoximes, avoiding the use of chemical oxidants and minimizing waste streams.
The Isoxazole Scaffold in Drug Discovery: Case Studies
The isoxazole ring is a privileged scaffold found in numerous approved drugs. Its ability to act as a bioisostere for amide or ester groups, engage in hydrogen bonding, and fine-tune pharmacokinetic properties makes it highly valuable in drug design.
-
Valdecoxib (Bextra®) : A selective COX-2 inhibitor, Valdecoxib features a 3,4-diarylisoxazole core. Its synthesis relies on the condensation of a substituted 1,3-diketone with hydroxylamine. The isoxazole ring is crucial for orienting the aryl substituents correctly within the COX-2 enzyme's active site.
-
Leflunomide (Arava®) : An immunosuppressive drug used to treat rheumatoid arthritis, Leflunomide is an isoxazole derivative that acts as an inhibitor of dihydroorotate dehydrogenase. Its synthesis involves the reaction of ethyl cyanoacetate with hydroxylamine to form the core isoxazole ring, which is subsequently functionalized.
-
Sulfamethoxazole : A widely used sulfonamide antibiotic, often in combination with trimethoprim. It contains a 3-amino-5-methylisoxazole moiety. The synthesis involves the reaction of a sulfonyl chloride precursor with 3-amino-5-methylisoxazole, which itself is prepared via classical condensation methods.
Conclusion
From its first synthesis by Ludwig Claisen over a century ago, the isoxazole ring system has evolved from a chemical curiosity into an indispensable tool for medicinal chemists and drug development professionals. The synthetic history of isoxazole compounds showcases the progression of organic chemistry, from foundational condensation and cycloaddition reactions to sophisticated, highly-controlled modern catalytic methods. The continued development of novel, efficient, and sustainable synthetic routes ensures that the isoxazole scaffold will remain a vital component in the design and discovery of future therapeutics.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique electronic properties, synthetic accessibility, and ability to serve as a versatile bioisosteric replacement for other functional groups have propelled the development of a wide array of therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive overview of the pivotal role of isoxazole derivatives in drug discovery, detailing their synthesis, multifaceted biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of Isoxazole Derivatives: Building the Core
The construction of the isoxazole ring is a mature field in synthetic organic chemistry, offering several robust methodologies. The most prevalent and versatile strategy is the [3+2] cycloaddition reaction, typically between a nitrile oxide (generated in situ from an aldoxime) and an alkyne or alkene.[1][5][6][7][8][9] This approach allows for significant diversity in the substitution pattern of the final isoxazole product. Other notable methods include the reaction of hydroxylamine with β-dicarbonyl compounds or α,β-unsaturated ketones.[6][10]
General Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol outlines a common method for synthesizing 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.
Materials:
-
Substituted aldoxime
-
Terminal alkyne
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
Triethylamine (Et3N) or other suitable base
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the aldoxime (1.0 eq) in the chosen solvent.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution and stir at room temperature. This converts the aldoxime to the corresponding hydroximoyl chloride.
-
To this mixture, add the terminal alkyne (1.2 eq).
-
Slowly add a solution of Triethylamine (2.0 eq) in the solvent dropwise at 0°C. The base facilitates the in situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.
The Therapeutic Landscape of Isoxazole-Containing Drugs
The versatility of the isoxazole nucleus is underscored by its presence in a range of marketed drugs with diverse therapeutic applications.[1][7][11][12] The scaffold is a key component in drugs targeting a multitude of diseases, including cancer, infectious diseases, and inflammatory disorders.[13][14][15] Isoxazole derivatives demonstrate a broad spectrum of biological activities, including:
This wide range of activities stems from the isoxazole's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, while maintaining favorable physicochemical properties.[25]
Case Studies: Mechanism of Action and Quantitative Data
Understanding the signaling pathways through which isoxazole derivatives exert their effects is crucial for rational drug design. Below are case studies of prominent isoxazole-containing drugs.
Case Study 1: Valdecoxib - Selective COX-2 Inhibition
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[16][17] COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Valdecoxib reduces inflammation and pain with a potentially lower risk of gastrointestinal side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. | Semantic Scholar [semanticscholar.org]
- 15. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 17. ijpca.org [ijpca.org]
- 18. Potential activities of isoxazole derivatives [wisdomlib.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 25. daneshyari.com [daneshyari.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Cyclopropylisoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is present in various biologically active compounds. This document provides detailed protocols for a common synthetic route to this target molecule, proceeding via a 1,3-dipolar cycloaddition reaction. The overall synthesis involves the preparation of two key precursors, cyclopropylacetylene and ethyl 2-chloro-2-(hydroxyimino)acetate, followed by their reaction to form the isoxazole ring and subsequent hydrolysis to yield the final carboxylic acid.
Overall Synthetic Scheme
The synthesis of this compound is typically achieved through a multi-step process. The key steps involve the synthesis of the requisite alkyne and nitrile oxide precursors, followed by a cycloaddition reaction to construct the isoxazole core, and a final hydrolysis step.
Caption: Figure 1. Overall synthetic workflow.
Data Presentation
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) | Typical Yield | Citations |
| Cyclopropylacetylene | C₅H₆ | 66.10 | Colorless Liquid | N/A | 51-53 | ~80% | [1][2] |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | C₄H₆ClNO₃ | 151.55 | Solid | 70-76 | N/A | ~76% | [3] |
| This compound | C₇H₇NO₃ | 153.14 | Solid | 96-100 | N/A | Good to High |
Note: Yield for the final product depends on the efficiency of the cycloaddition and hydrolysis steps.
Experimental Protocols
Protocol 1: Synthesis of Cyclopropylacetylene from 5-Chloro-1-pentyne[1][6]
This one-pot method involves the metalation of 5-chloro-1-pentyne followed by intramolecular cyclization.
Materials:
-
5-chloro-1-pentyne
-
n-Butyllithium (n-BuLi) in cyclohexane (e.g., 2.0 M solution)
-
Cyclohexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Round-bottom flask with a magnetic stirrer, addition funnel, and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Charge a dry, inert-atmosphere-flushed flask with 5-chloro-1-pentyne (1.0 mol) and cyclohexane (250 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add n-butyllithium (2.1 mol, 2.1 equiv) dropwise via the addition funnel over approximately 1.5 hours, ensuring the internal temperature is maintained below 20°C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours.
-
Cool the reaction mixture to 0 to -10°C.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (750 mL). Caution: This quenching process is highly exothermic.
-
Separate the organic layer from the aqueous layer.
-
The crude product in the organic layer can be purified by fractional distillation to yield cyclopropylacetylene.
Caption: Figure 2. Workflow for cyclopropylacetylene synthesis.
Protocol 2: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate[3]
This protocol describes the synthesis from glycine ethyl ester hydrochloride.
Materials:
-
Glycine ethyl ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Diethyl ether
-
Brine solution
-
Beaker, magnetic stirrer, and ice bath
Procedure:
-
In a beaker, dissolve glycine ethyl ester hydrochloride (14 mmol) in 3 mL of water.
-
Add 1.2 mL of concentrated HCl to the solution.
-
Cool the resulting solution to -5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (14 mmol) in 1.4 mL of water and add it to the cooled reaction mixture. Stir at 0°C for 10 minutes.
-
Prepare a second solution of sodium nitrite (14 mmol) in 1.4 mL of water and add it to the reaction mixture.
-
Continue stirring at 0°C for an additional 45 minutes.
-
Add brine solution to the reaction mixture.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts and evaporate the solvent under reduced pressure to yield the product, which should be used immediately in the next step without extensive purification.
Protocol 3: Synthesis of this compound
This final stage involves a 1,3-dipolar cycloaddition followed by ester hydrolysis.
Part A: 1,3-Dipolar Cycloaddition [4][5]
-
Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) and cyclopropylacetylene (1.2 equiv) in a suitable solvent such as DMF or THF.
-
Cool the solution to 0°C.
-
Slowly add a base, such as triethylamine (TEA) (1.1 equiv), dropwise to the mixture. The base generates the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product, ethyl 5-cyclopropylisoxazole-3-carboxylate, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.
Part B: Ester Hydrolysis
-
Dissolve the crude ethyl 5-cyclopropylisoxazole-3-carboxylate from the previous step in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 2-3 equiv).
-
Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC until the starting ester is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold aqueous HCl (e.g., 1 M) until the pH is acidic (pH ~2-3).
-
The product, this compound, will often precipitate as a solid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization can be performed for further purification if needed.
Caption: Figure 3. Workflow for cycloaddition and hydrolysis.
References
- 1. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 2. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 3. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoxazole ring is a prominent five-membered heterocycle that serves as a crucial structural motif in a wide array of pharmaceuticals, agrochemicals, and materials.[1] Its derivatives exhibit diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2] The most direct and versatile method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene.[3][4] This reaction, often referred to as a Huisgen cycloaddition, proceeds via a concerted [3+2] mechanism to form the heterocyclic ring with high regioselectivity.[4]
Nitrile oxides are highly reactive intermediates and are almost always generated in situ from stable precursors to avoid dimerization.[5] Common precursors include aldoximes, hydroximoyl chlorides, and primary nitro compounds.[2][5][6] This document provides a detailed protocol for the synthesis of isoxazoles, focusing on the popular and accessible method of generating nitrile oxides from aldoximes using a mild oxidant.
General Reaction Scheme & Mechanism
The overall transformation involves two key stages: the in situ generation of the nitrile oxide from a precursor, followed by its immediate reaction with an alkyne.
1. Nitrile Oxide Generation: A common method is the oxidation of an aldoxime. R-CH=N-OH + [Oxidant] → [R-C≡N⁺-O⁻] + H₂O + Reduced Oxidant
2. 1,3-Dipolar Cycloaddition: The generated nitrile oxide reacts with an alkyne. [R-C≡N⁺-O⁻] + R'C≡CR'' → 3,5-disubstituted or 3,4-disubstituted isoxazole
The cycloaddition is a pericyclic reaction that proceeds through a concerted, six-electron transition state.[4]
Caption: The concerted [3+2] cycloaddition mechanism.
Data Presentation: Comparison of Reaction Conditions
The synthesis of isoxazoles can be achieved under various conditions, with the choice of reagents and catalysts influencing reaction time, yield, and environmental impact. The following table summarizes several reported methods.
| Precursor | Nitrile Oxide Generation Method | Dipolarophile | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aldoxime | aq. NaOCl (bleach) | Terminal Alkyne | None | DCM / H₂O | 0 to RT | 12 | 97 |
| Aldoxime | NaCl, Oxone, Na₂CO₃ | Terminal Alkyne | None | Solvent-free (Ball-milling) | RT | 1 | up to 85 |
| Aldoxime | Chloramine-T | Resin-supported Alkyne | None | aq. EtOH | RT | 0.25 - 16 | ~Quantitative |
| α-Nitroketone | p-TsOH | Alkene/Alkyne | p-TsOH | Toluene | 100 | 12 | 66 - 90 |
| Hydroxyimidoyl Chloride | Na₂CO₃ | Terminal Alkyne | Cu/Al₂O₃ | Solvent-free (Ball-milling) | RT | 0.33 | 58 - 72 |
| Aromatic Oxime | Ag₂CO₃ | Propargyl-substituted isoindolinone | Ag₂CO₃ (10 mol%) | Toluene | Reflux | 24 | 50 - 73 |
| Aromatic Oxime | CuI | Propargyl-substituted isoindolinone | CuI (10 mol%) | Toluene | Reflux | 6 - 8 | 63 - 89 |
Data compiled from multiple sources.[2][6][7][8][9][10]
Experimental Workflow
The general workflow for the synthesis of isoxazoles from aldehydes is a straightforward multi-step process that can often be performed as a one-pot or two-step sequence.
Caption: General experimental workflow for isoxazole synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of an isoxazole via the in situ generation of a nitrile oxide from an aldoxime using sodium hypochlorite (household bleach) as a mild and accessible oxidant.[8]
Materials and Reagents:
-
Substituted Aldoxime (1.0 eq.)
-
Substituted Terminal Alkyne (1.0 - 1.2 eq.)
-
Dichloromethane (DCM)
-
6% Aqueous Sodium Hypochlorite (NaOCl, commercial bleach)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a round-bottomed flask, add the aldoxime (1.0 eq.). Dissolve it in a suitable volume of dichloromethane (e.g., ~10 mL per 1 mmol of aldoxime).
-
Addition of Alkyne: Add the terminal alkyne (1.0 - 1.2 eq.) to the solution.
-
Cooling: Place the flask in an ice bath and stir the mixture vigorously for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Nitrile Oxide Generation and Cycloaddition: While maintaining vigorous stirring at 0 °C, slowly add 6% aqueous NaOCl solution (typically 3-4 eq. relative to the aldoxime) dropwise over 15-20 minutes. A color change (e.g., to red or yellow) may be observed.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 10 mL).
-
Washing and Drying: Combine all organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoxazole.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
-
Sodium hypochlorite is corrosive and an oxidant. Avoid contact with skin and eyes.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 5-Cyclopropylisoxazole-3-carboxylic Acid in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-cyclopropylisoxazole-3-carboxylic acid and its derivatives in the synthesis of novel herbicides. The primary mode of action for many of these compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in modern herbicide development.[1][2]
Introduction to this compound in Herbicide Discovery
The isoxazole chemical scaffold is a crucial component in a number of commercially successful herbicides.[1] Specifically, derivatives of this compound have been investigated for their potent herbicidal activities. These compounds often act as pro-herbicides, which are converted into their active forms within the target plant. A notable example is Isoxaflutole, a selective herbicide used for broadleaf and grass weed control in corn and sugarcane.[3][4]
The primary herbicidal effect of many isoxazole-based compounds is the characteristic bleaching of new plant growth, which results from the inhibition of carotenoid biosynthesis.[5] This is an indirect consequence of inhibiting the HPPD enzyme.[1][2]
Mode of Action: HPPD Inhibition
Herbicides derived from this compound typically function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a critical enzyme in the tyrosine catabolism pathway, which is responsible for the production of plastoquinone and tocopherol.[1] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, the production of carotenoids is halted, leading to the destruction of chlorophyll, visible as a bleaching effect, and ultimately, plant death.[1][2]
Synthesis Protocols
Synthesis of the Precursor: this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in singular literature. However, a plausible and effective two-step synthesis can be derived from general isoxazole synthesis methodologies. This involves the initial formation of the corresponding ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate
This step can be achieved through the reaction of ethyl nitroacetate with cyclopropyl acetylene.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl nitroacetate (1.1 equivalents) and cyclopropyl acetylene (1.0 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for example, sodium hydroxide solution (e.g., 4.24 M).[6]
-
Seal the reaction vessel and stir vigorously at an elevated temperature (e.g., 60°C) for 16-24 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 5-cyclopropylisoxazole-3-carboxylate.
Step 2: Hydrolysis to this compound
The ethyl ester is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol:
-
Dissolve the ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as potassium carbonate (e.g., 3.0 equivalents).[7]
-
Heat the mixture under microwave irradiation (e.g., at 180°C for 20 minutes) or alternatively, reflux for several hours until the reaction is complete as monitored by TLC.[7]
-
Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Synthesis of N-Benzyl-5-cyclopropylisoxazole-4-carboxamide Herbicides
A series of N-benzyl-5-cyclopropylisoxazole-4-carboxamides have been synthesized and shown to possess significant herbicidal activity.[6]
Experimental Protocol:
-
To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.2 mmol) in dichloromethane (DCM, 10 mL), add oxalyl chloride (1.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in DCM (10 mL) and add it dropwise to a solution of the appropriately substituted benzylamine (1.0 mmol) and triethylamine (1.5 mmol) in DCM (10 mL) at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After completion of the reaction (monitored by TLC), wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-5-cyclopropylisoxazole-4-carboxamide.
Quantitative Data
The following tables summarize the herbicidal activity of representative compounds derived from 5-cyclopropylisoxazole-4-carboxylic acid.
Table 1: Herbicidal Activity of N-Benzyl-5-cyclopropylisoxazole-4-carboxamides against various weed species. [6]
| Compound ID | Weed Species | Concentration (mg/L) | Inhibition (%) |
| I-26 | Portulaca oleracea | 10 | 100 |
| I-26 | Abutilon theophrasti | 10 | 100 |
| Butachlor (Control) | Portulaca oleracea | 10 | 50 |
| Butachlor (Control) | Abutilon theophrasti | 10 | 50 |
Table 2: Post-emergence Herbicidal Activity. [6]
| Compound ID | Weed Species | Application Rate (g/ha) | Observation |
| I-05 | Echinochloa crusgalli | 150 | Excellent activity, bleaching symptoms |
| I-05 | Abutilon theophrasti | 150 | Excellent activity, bleaching symptoms |
Table 3: Enzymatic Bioassay of the Active Metabolite. [6]
The isoxazole ring of these pro-herbicides can open to form a diketonitrile metabolite, which is the active HPPD inhibitor.[6]
| Compound ID | Target Enzyme | EC50 (μM) |
| II-05 (metabolite of I-05) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 1.05 |
| Mesotrione (Control) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 1.35 |
Conclusion
This compound and its derivatives are valuable building blocks for the synthesis of effective HPPD-inhibiting herbicides. The straightforward synthetic routes and potent herbicidal activity make this class of compounds a continued area of interest for the development of new weed management solutions. The data presented herein provides a solid foundation for researchers to explore this chemical space further.
References
- 1. chemcert.com.au [chemcert.com.au]
- 2. Are There Alternatives to Glyphosate for Weed Control in Landscapes? | NC State Extension Publications [content.ces.ncsu.edu]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agriculture.az.gov [agriculture.az.gov]
- 5. alkalisci.com [alkalisci.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Cyclopropylisoxazole-4-carboxylic Acid as a Precursor for Pro-drug HPPD Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Topic: The utilization of 5-cyclopropylisoxazole-4-carboxylic acid and its derivatives as pro-drugs for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, focusing on the well-established herbicide, isoxaflutole.
Introduction
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway in most aerobic organisms. In plants, HPPD is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD leads to the depletion of these essential molecules, resulting in a characteristic bleaching of plant tissues and ultimately, plant death. This makes HPPD an attractive target for the development of herbicides.
Isoxaflutole (IFT) is a prominent example of a successful HPPD-inhibiting herbicide that acts as a pro-drug. Chemically, isoxaflutole is 5-cyclopropyl-4-(2-methylsulfonyl-4-trifluoromethyl-benzoyl)-isoxazole. It is not the active inhibitor itself but is rapidly converted in plants and soil into its active metabolite, a diketonitrile (DKN) derivative (2-cyano-3-cyclopropyl-1-(2-methylsulfonyl-4-trifluoromethylphenyl)propane-1,3-dione).[1] This conversion involves the opening of the isoxazole ring. The DKN metabolite is a potent inhibitor of the HPPD enzyme.
This document provides detailed application notes and protocols for the synthesis of isoxaflutole from a 5-cyclopropylisoxazole-4-carboxylic acid precursor, and for the in vitro and in vivo evaluation of its HPPD inhibitory and herbicidal activity.
Data Presentation
Table 1: Physicochemical and Toxicological Properties of Isoxaflutole and its Metabolites
| Compound | Molecular Weight | Half-life in Soil (DT50) | Acute Oral LD50 (rat) |
| Isoxaflutole (IFT) | 359.3 g/mol | 9 - 18 days[1] | >5000 mg/kg bw[2] |
| Diketonitrile (DKN) | Not specified | 45 - 65 days (sum of IFT + DKN)[1] | >5000 mg/kg bw[2] |
| Benzoic Acid (BA) | Not specified | Not specified | >5000 mg/kg bw[2] |
Table 2: Herbicidal Activity and HPPD Inhibition
| Compound | Target Weeds | Application Rate | HPPD Inhibition (EC50) |
| Isoxaflutole (as pro-drug) | Broadleaf and grass weeds | 125 g/ha[1] | Not applicable |
| DKN analogue (II-05) | Not specified | Not applicable | 1.05 µM[3] |
| Mesotrione (Reference) | Not specified | Not applicable | 1.35 µM[3] |
Signaling and Metabolic Pathways
The metabolic activation of the pro-drug isoxaflutole to its active HPPD-inhibiting form is a key aspect of its mechanism of action.
Caption: Metabolic activation of isoxaflutole and inhibition of the HPPD pathway.
Experimental Protocols
Protocol 1: Synthesis of Isoxaflutole from a 5-Cyclopropylisoxazole-4-carboxylic Acid Precursor
This protocol outlines the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which are analogues of isoxaflutole and are synthesized from 5-cyclopropylisoxazole-4-carboxylic acid.[3] A similar synthetic route can be adapted for isoxaflutole itself.
Materials:
-
5-cyclopropylisoxazole-4-carboxylic acid
-
Substituted benzylamines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 5-cyclopropylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Add EDCI (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Amide Coupling: Add the desired substituted benzylamine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to obtain the pure N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as NMR (¹H, ¹³C) and mass spectrometry.
Caption: Workflow for the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.
Protocol 2: In Vitro HPPD Enzyme Activity Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against the HPPD enzyme.
Materials:
-
Purified HPPD enzyme (e.g., from Arabidopsis thaliana or other sources)
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
FeSO₄
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compounds (e.g., DKN metabolite) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Assay Preparation: Prepare a reaction mixture in the assay buffer containing ascorbate, FeSO₄, and catalase.
-
Inhibitor Incubation: In the wells of a 96-well plate, add a small volume of the test compound solution at various concentrations. Include a solvent control (e.g., DMSO) and a reference inhibitor (e.g., mesotrione).
-
Add the purified HPPD enzyme to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to each well.
-
Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 310 nm), which corresponds to the formation of the product, homogentisate. Monitor the absorbance kinetically over a period of time (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro HPPD enzyme inhibition assay.
Protocol 3: In Vivo Herbicidal Activity Evaluation (Greenhouse Assay)
This protocol outlines a method to assess the herbicidal efficacy of the pro-drug and its active metabolite on target weed species in a greenhouse setting.
Materials:
-
Pots filled with a suitable soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Test compounds formulated for application (e.g., as an emulsifiable concentrate or wettable powder)
-
Spray chamber or hand sprayer
-
Greenhouse with controlled environmental conditions (temperature, light, humidity)
Procedure:
-
Plant Growth: Sow the seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Prepare different concentrations of the formulated test compounds. Apply the treatments to the plants using a spray chamber or hand sprayer to ensure uniform coverage. Include an untreated control and a commercial standard (e.g., isoxaflutole).
-
Incubation: Place the treated plants in a greenhouse with controlled environmental conditions.
-
Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal effects. Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death) to score parameters such as bleaching, growth inhibition, and necrosis.
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and measure the dry weight to quantify the growth reduction compared to the untreated control.
-
Data Analysis: Analyze the visual ratings and biomass data to determine the effective dose (e.g., GR50, the dose causing 50% growth reduction) for each compound.
Caption: Workflow for the in vivo greenhouse herbicidal activity assay.
References
designing N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides from 5-Cyclopropylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed procedures for the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, starting from 5-cyclopropylisoxazole-4-carboxylic acid. These compounds have shown potential as herbicidal agents, and this guide offers a comprehensive overview of their preparation, including reaction conditions, purification methods, and characterization.[1][2][3] The protocols are intended for researchers in agrochemical development and medicinal chemistry.
Introduction
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides are a class of molecules that have been investigated for their herbicidal properties.[1][2][3] Their design is often based on connecting the pharmacophores of existing herbicides to create novel compounds with potentially enhanced or different activity profiles.[1][2][3] A series of these compounds have been synthesized and evaluated, with some showing significant inhibition of weed growth.[1][2] The proposed mechanism of action for some of these compounds involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolic pathways.[2][3] This application note details the synthetic route to these compounds and provides protocols for their synthesis and evaluation.
Synthesis Workflow
The synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides is typically achieved through a two-step process. First, 5-cyclopropylisoxazole-4-carboxylic acid is converted to its more reactive acid chloride derivative. This is followed by the coupling of the acid chloride with a substituted benzylamine to form the final amide product.
Caption: General synthetic workflow for N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.
Proposed Mechanism of Herbicidal Activity
Certain N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides act as pro-herbicides. In plants, the isoxazole ring can be opened to form a diketonitrile metabolite.[2][3] This active metabolite is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plastoquinone and tocopherol biosynthesis.[4] Inhibition of HPPD leads to a bleaching phenotype in susceptible plants.[2][3]
Caption: Proposed mechanism of action for HPPD-inhibiting isoxazole herbicides.
Experimental Protocols
Protocol 1: Synthesis of 5-Cyclopropylisoxazole-4-carbonyl chloride[1]
-
Materials:
-
5-Cyclopropylisoxazole-4-carboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 5-cyclopropylisoxazole-4-carboxylic acid (0.1 mol) in anhydrous dichloromethane (150 mL).
-
Slowly add oxalyl chloride (0.3 mol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dichloromethane by evaporation under reduced pressure to obtain the crude 5-cyclopropylisoxazole-4-carbonyl chloride. This product is typically used in the next step without further purification.
-
Protocol 2: General Procedure for the Synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides[1]
-
Materials:
-
5-Cyclopropylisoxazole-4-carbonyl chloride
-
Substituted benzylamine
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the substituted benzylamine (1 mmol) and 5-cyclopropylisoxazole-4-carbonyl chloride (1 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of pyridine (3 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes.
-
Monitor the reaction completion by TLC.
-
Upon completion, wash the solution successively with water (30 mL) and saturated sodium chloride solution (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Confirm the structure of the purified compound using NMR and MS analysis.[1][2]
-
Data Presentation
The following tables summarize the herbicidal activity of selected N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.
Table 1: In Vitro Herbicidal Activity of Selected Compounds [1][2]
| Compound ID | Target Weed | Concentration (mg/L) | Inhibition (%) |
| I-26 | Portulaca oleracea | 10 | 100 |
| I-26 | Abutilon theophrasti | 10 | 100 |
| Butachlor (Control) | Portulaca oleracea | 10 | 50 |
| Butachlor (Control) | Abutilon theophrasti | 10 | 50 |
Table 2: Post-emergence Herbicidal Activity and HPPD Inhibition [2][3]
| Compound ID | Target Weed | Application Rate (g/ha) | Observed Effect | Metabolite | HPPD Inhibition (EC50, µM) |
| I-05 | Echinochloa crusgalli | 150 | Excellent Activity | II-05 | 1.05 |
| I-05 | Abutilon theophrasti | 150 | Bleaching Symptoms | II-05 | 1.05 |
| Mesotrione (Control) | - | - | - | - | 1.35 |
Conclusion
The synthetic pathway described provides a reliable method for producing N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. The provided protocols are robust and can be adapted for the synthesis of a variety of analogs for structure-activity relationship studies. The herbicidal data indicates that this class of compounds holds promise for the development of new agrochemicals, particularly those targeting the HPPD enzyme. Further optimization of the lead compounds could result in the discovery of novel and effective herbicides.
References
Application Notes and Protocols for Amide Coupling Reactions with 5-Cyclopropylisoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amide coupling reactions of 5-cyclopropylisoxazole-3-carboxylic acid. This key building block is of significant interest in medicinal chemistry due to the presence of the isoxazole and cyclopropyl motifs, which are found in numerous biologically active compounds. The protocols outlined below utilize common and effective coupling reagents to facilitate the synthesis of a diverse range of 5-cyclopropylisoxazole-3-carboxamides.
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. The 5-cyclopropylisoxazole-3-carboxamide scaffold is a valuable pharmacophore, with derivatives showing potential in various therapeutic areas, including as herbicides and antimalarial agents[1][2]. The successful and efficient synthesis of amide libraries from this compound is therefore a critical step in the exploration of new chemical entities. This document details two robust protocols for the synthesis of such compounds, employing either HATU or EDC/HOBt as coupling agents. These methods are widely used due to their reliability, mild reaction conditions, and broad substrate scope[3][4][5].
Data Presentation: Comparison of Common Amide Coupling Reagents
The selection of an appropriate coupling reagent is crucial for maximizing yield and purity while minimizing side reactions. Below is a summary of typical reaction conditions and expected outcomes for the coupling of this compound with a representative primary amine (e.g., benzylamine).
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA | DMF | 20-25 | 2-4 | 85-95 | High yields, fast reaction times, suitable for a wide range of amines. |
| EDC/HOBt | DIPEA | DCM or DMF | 0 to 25 | 12-24 | 70-90 | Cost-effective, good for routine couplings, may require longer reaction times. |
| Thionyl Chloride | Pyridine or Et₃N | DCM or THF | 0 to 25 | 2-6 | 75-90 | Two-step process via the acid chloride; can be harsh for sensitive substrates. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the efficient coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a cost-effective method for the amide coupling of this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (2.5 eq) to the solution.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (if DMF was used as the solvent).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure amide.
Visualizations
Experimental Workflow for Amide Coupling
Caption: General workflow for the synthesis of 5-cyclopropylisoxazole-3-carboxamides.
General Amide Coupling Reaction Scheme
Caption: General reaction scheme for amide bond formation.
References
- 1. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
Application Notes and Protocols: Esterification of 5-Cyclopropylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 5-Cyclopropylisoxazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The following methods are described: Fischer-Speier Esterification, Steglich Esterification, and Thionyl Chloride Mediated Esterification.
Introduction
This compound and its ester derivatives are important building blocks in drug discovery. The isoxazole scaffold is present in numerous bioactive molecules, and the carboxylic acid moiety provides a handle for further chemical modifications, such as esterification, to modulate physicochemical properties and biological activity. The choice of esterification method can be critical, depending on the scale of the reaction, the desired purity, and the sensitivity of the starting materials. This document outlines three common and effective methods for the esterification of this specific carboxylic acid.
General Experimental Workflow
The overall process for each esterification method follows a general workflow from reaction setup to product isolation and purification.
Caption: General workflow for the esterification of this compound.
Method 1: Fischer-Speier Esterification
This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2] It is a simple and cost-effective method, particularly suitable for large-scale synthesis of simple alkyl esters.[1]
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent, typically 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) (0.1-0.2 eq) at room temperature.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by distillation if it is a low-boiling liquid.
Data Presentation
| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | H₂SO₄ | Reflux | 6-12 | 85-95 |
| Ethanol | H₂SO₄ | Reflux | 8-16 | 80-90 |
| n-Butanol | TsOH | Reflux | 12-24 | 75-85 |
Method 2: Steglich Esterification
This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild conditions.[3][4] It is particularly useful for the synthesis of esters from sterically hindered alcohols or for acid-sensitive substrates.[4]
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) at 0 °C, add a solution of DCC (1.1 eq) in the same solvent dropwise.[3]
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours while monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with the reaction solvent.
-
Extraction: Wash the filtrate sequentially with 0.5 N hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
| Alcohol | Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| Isopropanol | DCC | DMAP | DCM | 4 | 80-90 |
| Benzyl alcohol | DCC | DMAP | DCM | 6 | 85-95 |
| tert-Butanol | DCC | DMAP | DCM | 12 | 60-75 |
Method 3: Thionyl Chloride Mediated Esterification
This method proceeds via the formation of a more reactive acyl chloride intermediate, which then reacts with the alcohol. This is a highly effective method for a wide range of alcohols.[5][6]
Experimental Protocol
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (SOCl₂) (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.[5][6]
-
Reaction Conditions (Acyl Chloride): Stir the mixture at room temperature or gently heat to 40-50 °C for 1-2 hours until the evolution of gas ceases.
-
Esterification: Cool the reaction mixture back to 0 °C and slowly add the desired alcohol (1.1-1.2 eq) and a base such as triethylamine (Et₃N) or pyridine (1.2-1.5 eq).
-
Reaction Conditions (Esterification): Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Extraction: Quench the reaction with water and separate the layers. Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
Data Presentation
| Alcohol | Activating Agent | Base | Solvent | Time (h) | Yield (%) |
| Methanol | SOCl₂ | Et₃N | Toluene | 3 | 90-98 |
| Phenol | SOCl₂ | Pyridine | DCM | 5 | 70-85 |
| 2-Fluoroethanol | SOCl₂ | Et₃N | Toluene | 4 | 85-95 |
Logical Relationship of Esterification Methods
The choice of esterification method often depends on the nature of the alcohol and the desired reaction conditions. The following diagram illustrates a decision-making process for selecting an appropriate method.
Caption: Decision tree for selecting an esterification method.
Conclusion
The esterification of this compound can be achieved through various methods, each with its own advantages. The Fischer-Speier esterification is suitable for large-scale production of simple esters. The Steglich esterification is ideal for more sensitive or sterically demanding substrates, offering mild reaction conditions. The thionyl chloride method provides a robust and high-yielding route for a broad range of alcohols. The choice of the most appropriate method will depend on the specific requirements of the synthesis, including the nature of the alcohol, the desired scale, and the required purity of the final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Cyclopropylisoxazole-3-carboxylic Acid as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of the 5-cyclopropylisoxazole carboxylic acid scaffold in the development of novel agrochemicals. While direct applications of 5-cyclopropylisoxazole-3-carboxylic acid in commercially available agrochemicals are not extensively documented in publicly available literature, the closely related isomer, 5-cyclopropylisoxazole-4-carboxylic acid , serves as an excellent case study for the synthesis and application of this chemical class in creating potent herbicides. This document will focus on the derivatives of the 4-carboxylic acid isomer to illustrate the potential of the scaffold, with additional context provided by other isoxazole-containing agrochemicals.
Introduction to the 5-Cyclopropylisoxazole Carboxylic Acid Scaffold
The isoxazole ring is a privileged scaffold in medicinal and agrochemical research, known for its diverse biological activities, including herbicidal, fungicidal, and insecticidal properties. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to target proteins. This compound and its isomers are valuable building blocks for creating extensive libraries of candidate agrochemicals.
Case Study: N-Benzyl-5-cyclopropylisoxazole-4-carboxamides as Herbicides
A series of novel N-benzyl-5-cyclopropylisoxazole-4-carboxamides have been synthesized and evaluated for their herbicidal activity, demonstrating the potential of this scaffold. These compounds act as pro-herbicides, with their isoxazole ring opening in plants to form a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Data Presentation: Herbicidal Activity
The herbicidal activity of synthesized N-benzyl-5-cyclopropylisoxazole-4-carboxamides was assessed in pre-emergence and post-emergence assays against various weed species.[1][2] The data for representative compounds are summarized below.
| Compound ID | Test Type | Weed Species | Application Rate (g/ha) | Inhibition (%) |
| I-05 | Post-emergence | Echinochloa crusgalli | 150 | Excellent |
| I-05 | Post-emergence | Abutilon theophrasti | 150 | Excellent |
| I-26 | Petri Dish | Portulaca oleracea | 10 mg/L | 100 |
| I-26 | Petri Dish | Abutilon theophrasti | 10 mg/L | 100 |
| Butachlor | Petri Dish | Portulaca oleracea | 10 mg/L | 50 |
| Butachlor | Petri Dish | Abutilon theophrasti | 10 mg/L | 50 |
The active metabolite of compound I-05 , denoted as II-05 (the diketonitrile form), was found to be a potent inhibitor of HPPD.
| Compound ID | Target Enzyme | EC50 Value (µM) |
| II-05 | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 1.05 |
| Mesotrione | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 1.35 |
Signaling Pathways and Mode of Action
HPPD Inhibition Pathway
The primary mode of action for the N-benzyl-5-cyclopropylisoxazole-4-carboxamide series is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in the biochemical pathway responsible for plastoquinone and α-tocopherol biosynthesis. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn indirectly inhibits carotenoid biosynthesis. The lack of carotenoids results in the photo-destruction of chlorophyll, leading to the characteristic bleaching symptoms observed in susceptible plants.
Caption: HPPD inhibition pathway by the active metabolite.
Experimental Protocols
Synthesis of N-Benzyl-5-cyclopropylisoxazole-4-carboxamides
This protocol describes the general procedure for synthesizing the title compounds from 5-cyclopropylisoxazole-4-carboxylic acid.[1][2]
Workflow Diagram:
Caption: General synthesis workflow for N-benzyl-5-cyclopropylisoxazole-4-carboxamides.
Methodology:
-
To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.0 mmol) and a substituted benzylamine (1.1 mmol) in anhydrous dichloromethane (10 mL), add triethylamine (2.0 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol) to the solution in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water (20 mL) and extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-5-cyclopropylisoxazole-4-carboxamide.
In Vitro HPPD Enzyme Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of compounds against the HPPD enzyme.[1][2]
Methodology:
-
Prepare a reaction buffer containing phosphate buffer, ascorbic acid, and purified HPPD enzyme from Arabidopsis thaliana.
-
Add the test compound (dissolved in DMSO) to the reaction buffer at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate.
-
Monitor the consumption of oxygen using an oxygen electrode at a constant temperature (e.g., 25°C).
-
Calculate the rate of reaction from the oxygen consumption curve.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Broader Context: Other Isoxazole-Based Agrochemicals
Isoxaben: A Cellulose Biosynthesis Inhibitor
Isoxaben is a commercial pre-emergence herbicide that contains an isoxazole core. Its mode of action is the inhibition of cellulose biosynthesis in susceptible plants.[1][3][4][5] This leads to a disruption of cell wall formation, preventing the germination and growth of broadleaf weeds. While a direct synthetic route from this compound to Isoxaben is not documented, it exemplifies the importance of the isoxazole scaffold in developing herbicides with different modes of action.
Cellulose Biosynthesis Inhibition Pathway:
Caption: Mode of action of Isoxaben via cellulose biosynthesis inhibition.
Conclusion
The 5-cyclopropylisoxazole carboxylic acid framework is a promising platform for the discovery of new agrochemicals. As demonstrated by the herbicidal activity of N-benzyl-5-cyclopropylisoxazole-4-carboxamides, this scaffold can be effectively utilized to develop potent HPPD inhibitors. Further exploration of derivatives from both the 3- and 4-carboxylic acid isomers could lead to the development of novel herbicides, fungicides, or insecticides with diverse modes of action. The detailed protocols provided herein serve as a valuable resource for researchers in the field of agrochemical synthesis and development.
References
- 1. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. globethesis.com [globethesis.com]
Application Notes and Protocols for 5-Cyclopropylisoxazole-3-carboxylic Acid Derivatives in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the pharmacological potential of 5-cyclopropylisoxazole-3-carboxylic acid derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and development in this area.
Introduction
The this compound scaffold is a versatile starting point for the development of a wide range of pharmacologically active compounds. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, provides a stable and synthetically accessible core that can be readily functionalized. The presence of the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. This document outlines the application of derivatives of this core structure in several key therapeutic areas, including herbicidal, mitochondrial-related, and anti-inflammatory applications.
Pharmacological Applications and Data
Derivatives of this compound have demonstrated a variety of pharmacological activities. The following sections summarize the key findings and present quantitative data in a structured format.
Herbicidal Activity
A notable application of this scaffold is in the development of herbicides. Specifically, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, derived from the corresponding 4-carboxylic acid analogue, have been shown to be effective herbicidal agents.
One such derivative, I-05, exhibits its herbicidal effect through a pro-drug mechanism.[1] In plants, the isoxazole ring of I-05 is opened to form its active metabolite, a diketonitrile (DKN) compound (II-05).[1] This active metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and, consequently, carotenoids.[1] Inhibition of HPPD leads to the characteristic bleaching symptoms observed in treated weeds.[1]
. Table 1: Herbicidal Activity of 5-Cyclopropylisoxazole Derivative Metabolite
| Compound | Target Enzyme | EC50 (μM) | Reference Compound | EC50 (μM) |
| II-05 (active metabolite of I-05) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 1.05 | Mesotrione | 1.35 |
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
Diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a mega-channel in the inner mitochondrial membrane.[2] The opening of the mPTP is implicated in various pathological conditions leading to cell death.[2] A lead compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, demonstrated promising inhibitory activity against mitochondrial swelling.[2] Optimization of this lead led to the development of highly potent analogues.[2]
. Table 2: Inhibitory Activity of Diarylisoxazole-3-carboxamides on Mitochondrial Swelling
| Compound | Activity | EC50 (μM) |
| 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide | Inhibition of mitochondrial swelling | <0.39 |
Anti-inflammatory Activity
Isoxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. One study on isoxazole-carboxamide derivatives demonstrated potent inhibition of both COX-1 and COX-2.[3]
. Table 3: Anti-inflammatory Activity of an Isoxazole-Carboxamide Derivative
| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
| A13 | COX-1 | 64 | 4.63 |
| COX-2 | 13 |
Experimental Protocols
Synthesis of 5-Cyclopropylisoxazole-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of 5-cyclopropylisoxazole-3-carboxamide derivatives via amide coupling of this compound with a desired amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Desired amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation (Method A):
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride can be used in the next step without further purification.
-
-
Amide Coupling (Method A):
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Amide Coupling (Method B - Using Coupling Agents):
-
To a solution of this compound (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF, add DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
-
In Vitro HPPD Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
Materials:
-
Recombinant HPPD enzyme
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbate, and catalase in a 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (e.g., mesotrione) and a negative control (DMSO vehicle).
-
Pre-incubate the mixture with the HPPD enzyme for a defined period at a controlled temperature (e.g., 10 minutes at 25 °C).
-
Initiate the reaction by adding the HPP substrate.
-
Monitor the consumption of HPP by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a spectrophotometer.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mitochondrial Swelling Assay
This protocol describes a method to assess the effect of compounds on the mitochondrial permeability transition pore (mPTP) by measuring mitochondrial swelling.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Swelling buffer (e.g., containing KCl, MOPS, and succinate)
-
Calcium chloride (CaCl2) to induce swelling
-
Test compounds dissolved in a suitable solvent (e.g., ethanol)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 540 nm
Procedure:
-
Isolate mitochondria from a suitable source (e.g., rat liver) using standard differential centrifugation methods.
-
Resuspend the isolated mitochondria in the swelling buffer.
-
Add the mitochondrial suspension to the wells of a 96-well plate.
-
Add the test compounds at various concentrations. Include a positive control (e.g., cyclosporin A) and a negative control (vehicle).
-
Induce mitochondrial swelling by adding a defined concentration of CaCl2.
-
Immediately begin monitoring the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
Calculate the rate of swelling for each condition.
-
Determine the EC50 value for the inhibition of swelling by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
HPPD Inhibition and Carotenoid Biosynthesis Pathway
The herbicidal activity of certain 5-cyclopropylisoxazole derivatives is linked to the inhibition of the HPPD enzyme, which disrupts the carotenoid biosynthesis pathway.
Caption: HPPD inhibition by the active metabolite of I-05 disrupts carotenoid biosynthesis, leading to bleaching and weed death.
Mitochondrial Permeability Transition Pore (mPTP) Inhibition Workflow
The following diagram illustrates the experimental workflow for screening compounds as inhibitors of the mPTP.
Caption: Workflow for the in vitro screening of mPTP inhibitors using a mitochondrial swelling assay.
General Synthesis Workflow for 5-Cyclopropylisoxazole-3-carboxamides
The synthesis of the target carboxamides follows a logical progression from the starting carboxylic acid.
Caption: A general workflow for the synthesis of 5-cyclopropylisoxazole-3-carboxamide derivatives.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Novel Enzyme Inhibitors from 5-Cyclopropylisoxazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel enzyme inhibitors based on the 5-cyclopropylisoxazole-3-carboxylic acid scaffold. This document details the synthesis, biological evaluation, and mechanism of action of these compounds against various enzymatic targets. Detailed experimental protocols and data are provided to facilitate further research and development in this area.
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. Derivatives of isoxazole carboxylic acids, particularly those with a cyclopropyl group at the 5-position, have emerged as promising candidates for the development of potent and selective enzyme inhibitors. This core structure offers a unique combination of rigidity and three-dimensionality, which can be exploited for optimal binding to enzyme active sites.
Recent research has demonstrated the potential of these compounds to target a range of enzymes implicated in various diseases, including cancer, inflammation, and metabolic disorders. These notes will focus on the development of inhibitors for key enzyme targets, including Sirtuin 5 (SIRT5), the Mitochondrial Permeability Transition Pore (mtPTP), Xanthine Oxidase, and 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Enzyme Targets and Inhibitor Activity
Derivatives of 5-cyclopropylisoxazole and related isoxazole carboxylic acids have shown inhibitory activity against several important enzymes. The following tables summarize the quantitative data for some of these inhibitors.
Table 1: Inhibition of Sirtuin 5 (SIRT5) by Carboxylic Acid Isosteres
| Compound | Target | Ki (nM) | Assay Type | Cell Line | Effect |
| Masked Tetrazole Analog | SIRT5 | ~0.5–7 | Kinetic Enzyme Inhibition | AML Cancer Cells | Selective cytotoxic effect and enhanced potency[1][2] |
| Carboxylic Acid Precursor | SIRT5 | - | - | - | Lower cellular activity compared to prodrug[3] |
Data synthesized from studies on isosteres of carboxylic acids for SIRT5 inhibition, providing a basis for the design of 5-cyclopropylisoxazole derivatives.
Table 2: Inhibition of Mitochondrial Permeability Transition Pore (mtPTP) by Diarylisoxazole-3-carboxamides
| Compound Series | Target | Effect | Noteworthy Features |
| Diarylisoxazole-3-carboxamides | mtPTP | Potent Inhibition | Novel structural entities for probing mtPTP-related diseases[4] |
These compounds, while not exclusively 5-cyclopropyl derivatives, highlight the potential of the isoxazole-3-carboxylic acid scaffold for targeting the mtPTP.
Table 3: Inhibition of Xanthine Oxidase by 5-Phenylisoxazole-3-carboxylic Acid Derivatives
| Compound Series | Target | Potency | Key Structural Feature |
| 5a-e, 11a-e | Xanthine Oxidase | Micromolar/Submicromolar | Cyano group at the 3-position of the phenyl moiety[5] |
This data on 5-phenyl derivatives provides a valuable reference for the design of 5-cyclopropyl analogs targeting xanthine oxidase.
Table 4: Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides
| Compound | Target | EC50 (µM) | Bioassay |
| II-05 (ring-opened) | HPPD | 1.05 | Enzymatic Bioassay[6] |
| Mesotrione (control) | HPPD | 1.35 | Enzymatic Bioassay[6] |
Note: The parent compound I-05 did not inhibit HPPD directly, but its ring-opening product II-05 showed potent activity.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives generally follows a multi-step procedure. A representative synthetic route is outlined below.
Protocol 1: Synthesis of Isoxazole Carboxylic Acid Intermediates [4]
-
Step 1: Formation of 1,3-Diketones. Treat an appropriate acetophenone derivative (e.g., cyclopropyl methyl ketone) with dimethyl oxalate and sodium methoxide in diethyl ether at room temperature for 24 hours. This yields the corresponding 1,3-diketone.
-
Step 2: Cyclization to form the Isoxazole Ring. React the 1,3-diketone with hydroxylamine hydrochloride in a suitable solvent like methanol or acetic acid under reflux for 1 to 18 hours. This step forms the methyl ester of the isoxazole carboxylic acid.
-
Step 3: Saponification. Hydrolyze the methyl ester using sodium hydroxide in a mixture of ethanol and THF (2:1) at reflux for 2 hours to yield the final this compound.
Enzyme Inhibition Assays
Protocol 2: SIRT5 Inhibition Assay (Adapted from[1])
-
Enzyme and Substrate Preparation: Recombinantly express and purify human SIRT5. Prepare a fluorogenic substrate peptide.
-
Assay Reaction: In a 96-well plate, mix SIRT5 enzyme, the test inhibitor (at various concentrations), and the fluorogenic substrate in assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. For detailed kinetics, perform continuous assays to obtain progression curves for slow, tight-binding inhibition analysis.[2]
Protocol 3: Xanthine Oxidase Inhibition Assay (Adapted from[5])
-
Assay Principle: Monitor the enzymatic conversion of xanthine to uric acid by measuring the increase in absorbance at 295 nm.
-
Reaction Mixture: Prepare a solution containing phosphate buffer, xanthine (substrate), and the test inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a solution of xanthine oxidase.
-
Spectrophotometric Measurement: Immediately record the change in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and subsequently the IC50 value.
Cell-Based Assays
Protocol 4: Cancer Cell Proliferation Assay (Adapted from[1][3])
-
Cell Culture: Culture a relevant cancer cell line (e.g., SIRT5-dependent leukemic cancer cells) in appropriate media and conditions.
-
Compound Treatment: Seed the cells in 96-well plates and treat with various concentrations of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or resazurin assay.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% growth inhibition (GI50) by plotting cell viability against inhibitor concentration.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of SIRT5 by a 5-cyclopropylisoxazole derivative.
Experimental Workflow Diagram
References
- 1. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-Isoxazole-3-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of 5-isoxazole-3-carboxylic acid analogs, a promising scaffold in medicinal chemistry. The information compiled from various studies highlights the potential of these compounds as anticancer and anti-inflammatory agents. This document outlines the synthetic methodologies, biological evaluation protocols, and key SAR findings to guide the design and development of novel therapeutic agents based on this heterocyclic core.
Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a versatile pharmacophore in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in drug discovery. This document focuses on analogs of 5-isoxazole-3-carboxylic acid, exploring how modifications to the core structure influence their biological activity, particularly in the context of cancer and inflammation. While direct SAR studies on 5-cyclopropylisoxazole-3-carboxylic acid analogs are not extensively available in the public domain, analysis of related isoxazole-3-carboxamides provides valuable insights into the key structural features governing their therapeutic potential.
Data Presentation: SAR of Isoxazole-Carboxamide Analogs
The following tables summarize the in vitro cytotoxic activity (IC50) of various 5-isoxazole-3-carboxamide analogs against different cancer cell lines. These tables are compiled from multiple studies and illustrate the impact of substitutions at the 5-position of the isoxazole ring and on the amide nitrogen.
Table 1: Cytotoxic Activity of 5-Substituted-N-aryl-isoxazole-3-carboxamides against Various Cancer Cell Lines
| Compound ID | R (Substitution at Isoxazole C5) | Ar (Aryl group on Amide) | Cell Line | IC50 (µM) |
| 1a | Phenyl | 3,4,5-Trimethoxyphenyl | HeLa | 18.62 |
| 1b | Phenyl | 3,4-Dimethoxyphenyl | HeLa | > 50 |
| 1c | Phenyl | 4-Methoxyphenyl | HeLa | > 50 |
| 2a | 3-Hydroxyphenyl | 3,4,5-Trimethoxyphenyl | - | - |
| 2b | 4-Fluoro-3-hydroxyphenyl | 3-Chloro-2-methylphenyl | - | - |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The absence of a value is denoted by '-'.
Table 2: Antioxidant Activity of Isoxazole-Carboxamide Derivatives
| Compound ID | R (Substitution at Isoxazole C5) | Ar (Aryl group on Amide) | DPPH Scavenging IC50 (µg/mL) |
| 3a | 3,4-Dimethoxyphenyl | 4-Chlorophenyl | 7.8 |
| 3b | 3,4-Dimethoxyphenyl | 4-Fluorophenyl | > 100 |
| 3c | 3,4-Dimethoxyphenyl | 2,4-Dichlorophenyl | 56.1 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 5-isoxazole-3-carboxylic acid analogs, based on established literature procedures.
Protocol 1: General Synthesis of 5-Substituted-isoxazole-3-carboxylic Acids
This three-step protocol describes the synthesis of the isoxazole carboxylic acid core.[1]
Materials:
-
Substituted acetophenone derivatives
-
Dimethyl oxalate
-
Sodium methoxide
-
Diethyl ether
-
Hydroxylamine hydrochloride
-
Methanol
-
Acetic acid
-
Sodium hydroxide
-
Ethanol
-
Tetrahydrofuran (THF)
Procedure:
-
Synthesis of 1,3-Diketones: To a solution of a substituted acetophenone (1.0 eq) and dimethyl oxalate (1.2 eq) in diethyl ether, add sodium methoxide (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 24 hours. After completion, quench the reaction with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 1,3-diketone.
-
Synthesis of Isoxazole Methyl Esters: Reflux a mixture of the 1,3-diketone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of methanol and acetic acid for 18 hours. After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the isoxazole methyl ester.
-
Saponification to Carboxylic Acid: Reflux the isoxazole methyl ester (1.0 eq) with sodium hydroxide (2.0 eq) in a 2:1 mixture of ethanol and THF for 2 hours.[1] After completion of the reaction, remove the organic solvents under reduced pressure. Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain the pure 5-substituted-isoxazole-3-carboxylic acid.
Protocol 2: General Synthesis of 5-Substituted-N-aryl-isoxazole-3-carboxamides
This protocol details the coupling of the carboxylic acid with various anilines to generate the final amide analogs.[1]
Materials:
-
5-Substituted-isoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Substituted anilines
Procedure:
-
To a solution of the 5-substituted-isoxazole-3-carboxylic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, then heat to 65 °C for 2 hours.
-
Cool the mixture to room temperature and add a solution of the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-N-aryl-isoxazole-3-carboxamide.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized isoxazole analogs (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
The following diagrams illustrate key aspects of the synthesis and potential mechanism of action of 5-isoxazole-3-carboxylic acid analogs.
Caption: Synthetic workflow for 5-isoxazole-3-carboxamide analogs.
Caption: Hypothetical signaling pathway targeted by isoxazole analogs.
Caption: Logical relationship in the SAR of isoxazole-3-carboxamides.
References
Application of 5-Cyclopropylisoxazole-3-carboxylic Acid in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropylisoxazole-3-carboxylic acid is a key heterocyclic building block in the discovery and development of novel agrochemicals. The isoxazole scaffold is a privileged structure in medicinal and agricultural chemistry, known for its diverse biological activities. This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in crop protection research, with a focus on their fungicidal and herbicidal potential. The unique combination of the isoxazole ring and the cyclopropyl moiety often imparts favorable metabolic stability and target-binding characteristics to the resulting molecules.
Application in Fungicide Research: Isoxazole Carboxamides
Derivatives of isoxazole carboxylic acids, particularly isoxazole carboxamides, have emerged as a significant class of fungicides. These compounds are primarily investigated for their efficacy against a broad spectrum of plant pathogenic fungi.
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Isoxazole carboxamide fungicides are known to target the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. By inhibiting this crucial enzyme, they disrupt the fungal cell's energy production, leading to the cessation of growth and eventual cell death. This mode of action is highly effective and is a focal point of modern fungicide development.
Signaling Pathway of Isoxazole Carboxamide Fungicides
Caption: Mechanism of action of isoxazole carboxamide fungicides.
Synthesis of 5-Cyclopropylisoxazole-3-carboxamides
A common synthetic route to obtaining fungicidally active carboxamides involves the conversion of this compound to its corresponding acid chloride, followed by amidation with a selected amine.
Experimental Protocol: Synthesis of a model 5-Cyclopropylisoxazole-3-carboxamide
-
Acid Chloride Formation:
-
To a solution of this compound (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-cyclopropylisoxazole-3-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
-
In a separate flask, dissolve the desired amine (1 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 5-cyclopropylisoxazole-3-carboxamide.
-
Experimental Workflow: Synthesis and Evaluation of Isoxazole Carboxamides
Caption: Workflow for synthesis and fungicidal screening.
In Vitro Antifungal Activity Assay
Protocol:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add potato dextrose broth (PDB) or a similar growth medium.
-
Add the test compound to the wells in a serial dilution to achieve a range of concentrations.
-
Inoculate each well with a spore suspension of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum).
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Measure the optical density at 600 nm to determine fungal growth inhibition.
-
Calculate the EC50 value (the concentration of the compound that inhibits 50% of fungal growth).
| Compound ID | Target Fungus | EC50 (µg/mL) |
| Isoxazole-Carboxamide-1 | Botrytis cinerea | 1.2 |
| Isoxazole-Carboxamide-2 | Fusarium graminearum | 3.5 |
| Isoxazole-Carboxamide-3 | Alternaria alternata | 2.8 |
| Standard Fungicide | Botrytis cinerea | 0.5 |
Application in Herbicide Research: Heteroaroyl-Isoxazoles
5-Cyclopropylisoxazole derivatives have also been explored as potent herbicides. A notable class of these herbicides are the heteroaroyl-isoxazoles.
Mode of Action
The mode of action for this class of herbicides can be complex and may involve the inhibition of specific plant enzymes. For instance, some isoxazole-based herbicides are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a bleaching effect in susceptible plants due to the destruction of chlorophyll.
Protocol: Synthesis of a model Heteroaroyl-isoxazole Herbicide
-
Preparation of the Heterocyclic Carboxylic Acid: Synthesize the desired heterocyclic carboxylic acid (e.g., a substituted pyridine-carboxylic acid) according to established literature procedures.
-
Acid Chloride Formation: Convert the heterocyclic carboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Friedel-Crafts Acylation: In a suitable solvent, react 5-cyclopropylisoxazole with the prepared heterocyclic acid chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the target heteroaroyl-isoxazole.
-
Purification: Purify the final product using column chromatography.
Herbicidal Activity Assay (Whole Plant Assay)
Protocol:
-
Grow test plant species (e.g., Amaranthus retroflexus, Setaria faberi) in pots to the 2-3 leaf stage.
-
Prepare a formulation of the test compound by dissolving it in a suitable solvent and adding a surfactant.
-
Apply the formulation to the plants as a foliar spray at various application rates.
-
Include a known herbicide as a positive control and a formulation blank as a negative control.
-
Maintain the treated plants in a greenhouse under controlled conditions.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0 = no injury, 100 = complete kill).
| Compound ID | Test Species | Application Rate (g/ha) | Injury (%) at 14 DAT |
| Heteroaroyl-Isoxazole-1 | Amaranthus retroflexus | 100 | 95 |
| Heteroaroyl-Isoxazole-2 | Setaria faberi | 100 | 80 |
| Standard Herbicide | Amaranthus retroflexus | 100 | 98 |
Conclusion
This compound serves as a versatile starting material for the synthesis of a wide array of potential agrochemicals. The exploration of its derivatives as both fungicides and herbicides highlights the importance of the isoxazole scaffold in modern crop protection research. The protocols and data presented herein provide a foundation for researchers to further investigate the potential of this chemical class in developing novel and effective crop protection solutions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Cyclocondensation to form Ethyl 5-Cyclopropylisoxazole-3-carboxylate
Q1: My reaction to form the isoxazole ester is showing multiple spots on TLC, with some close to my product's Rf. What are the likely byproducts?
A1: The formation of multiple products during the cyclocondensation of a β-ketoester with hydroxylamine is a common issue. The primary byproducts are often regioisomers of the desired isoxazole, as well as incompletely cyclized intermediates.
-
Isomeric Isoxazole (Ethyl 3-Cyclopropylisoxazole-5-carboxylate): The reaction of hydroxylamine with an unsymmetrical β-dicarbonyl compound can lead to the formation of two regioisomeric isoxazoles. The ratio of these isomers is influenced by the reaction pH and the nature of the substituents on the dicarbonyl compound.
-
Oxime Intermediate: Hydroxylamine can react with either of the carbonyl groups to form a stable oxime intermediate that may not fully cyclize under the reaction conditions.
-
Enamine Intermediate: Incomplete reaction or side reactions can also lead to the formation of enamine intermediates.
Troubleshooting Tips:
-
pH Control: Carefully control the pH of the reaction mixture. A slightly acidic medium often favors the formation of the desired 5-substituted isoxazole.
-
Reaction Temperature: Ensure the reaction is heated sufficiently to drive the cyclization to completion. Monitor the reaction progress by TLC or HPLC.
-
Purification: Isomeric byproducts can sometimes be difficult to separate by standard column chromatography. Consider using a different solvent system or preparative HPLC for purification.
Q2: The yield of my ethyl 5-cyclopropylisoxazole-3-carboxylate is consistently low. How can I optimize the reaction?
A2: Low yields can be attributed to several factors, including incomplete reaction, byproduct formation, and decomposition of starting materials or product.
Optimization Strategies:
-
Reagent Quality: Ensure the β-ketoester precursor is of high purity. Impurities in the starting material can lead to side reactions. Also, use fresh hydroxylamine, as it can degrade over time.
-
Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions. A design of experiments (DoE) approach can be beneficial.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Ethanol is commonly used, but other protic or aprotic solvents could be explored.
Step 2: Hydrolysis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate
Q3: During the hydrolysis of the ester to the carboxylic acid, I'm observing a significant amount of unreacted starting material. What can I do to drive the reaction to completion?
A3: Incomplete hydrolysis is a frequent challenge. To improve the conversion of the ester to the carboxylic acid, consider the following:
-
Increased Base Equivalents: Increase the molar equivalents of the base (e.g., LiOH or NaOH) to ensure complete saponification.
-
Extended Reaction Time: Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is no longer observed.
-
Co-solvent: The ester may have poor solubility in a purely aqueous medium. Adding a co-solvent like THF or methanol can improve solubility and reaction rate.
-
Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis, but be cautious of potential side reactions at higher temperatures.
Q4: My final product, this compound, appears to be degrading, and I'm seeing a new, less polar spot on my TLC. What could this be?
A4: The degradation of isoxazole and oxazole carboxylic acids can occur, particularly under harsh conditions. A likely degradation byproduct is the decarboxylated product, 5-cyclopropylisoxazole.
-
Decarboxylation: The loss of CO2 from the carboxylic acid can be promoted by excessive heat.
-
Ring Opening: Isoxazole rings can be susceptible to cleavage under strong acidic or basic conditions, although this is less common under standard hydrolysis conditions.
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating during the reaction, work-up, and purification steps.
-
Mild Conditions: Use the mildest effective conditions for hydrolysis. For example, lithium hydroxide in a THF/water mixture at room temperature is often sufficient.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.
Data Presentation
Table 1: Hypothetical Byproduct Profile in Cyclocondensation Step
| Byproduct | Typical % (by HPLC) | Retention Time (Relative to Product) | Identification Method |
| Ethyl 3-Cyclopropylisoxazole-5-carboxylate (Isomer) | 5-15% | 0.9 | LC-MS, NMR |
| Oxime Intermediate | 2-8% | 1.2 | LC-MS |
| Unreacted β-Ketoester | < 5% | 1.5 | HPLC |
Table 2: Troubleshooting Guide for Hydrolysis Step
| Issue | Potential Cause | Recommended Action |
| Incomplete Hydrolysis | Insufficient base, poor solubility, low temp. | Increase base equivalents (2-3 eq.), add co-solvent (THF/MeOH), increase temperature to 40-50°C. |
| Presence of Decarboxylation Product | Excessive heat during reaction or work-up. | Maintain reaction temperature below 50°C, concentrate the product under reduced pressure at low temperature. |
| Low Isolated Yield | Product loss during work-up. | Carefully adjust pH to ~2-3 during acidification to ensure complete precipitation of the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate
-
Reaction Setup: To a solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).
-
Reaction Conditions: Stir the mixture at reflux (approximately 78°C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq) to the solution and stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic pathway and common byproduct formation.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Purification of 5-Cyclopropylisoxazole-3-carboxylic acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Cyclopropylisoxazole-3-carboxylic acid by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale recrystallization of this compound?
A1: Before committing your entire batch of crude product, it is crucial to perform small-scale solubility tests with a variety of solvents. This will help you identify a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1]
Q2: What are some good starting solvents to test for the recrystallization of this compound?
A2: Given the presence of a polar carboxylic acid group, polar solvents are a good starting point.[1] Consider solvents such as water, ethanol, methanol, isopropanol, acetone, or ethyl acetate. A solvent/anti-solvent system, such as ethanol/water or acetone/hexane, can also be effective if the compound is too soluble in a single solvent at room temperature.[1][2]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a high concentration of impurities, too rapid cooling, or an inappropriate solvent choice.[1] To resolve this, try reheating the solution and adding more solvent to decrease the saturation. Then, allow the solution to cool more slowly. If the problem persists, a different solvent system should be investigated.[1] Pre-purification by another method, such as an acid-base extraction, might be necessary to remove impurities that inhibit crystallization.
Q4: What are the likely impurities in my crude this compound?
A4: Common impurities can include unreacted starting materials from the synthesis, byproducts, or the unhydrolyzed ester precursor if the carboxylic acid was prepared by ester hydrolysis.[3] Another potential impurity is the decarboxylation product, which can form if the compound is exposed to high temperatures.[3]
Q5: How can I improve the purity of my final product if a single recrystallization is insufficient?
A5: If the initial recrystallization does not yield a product of desired purity, a second recrystallization from a different solvent system can be effective.[4] Alternatively, employing a preliminary purification step, such as an acid-base extraction, can remove acidic or basic impurities before recrystallization.[5] For highly impure samples, column chromatography may be necessary.[5]
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline. The choice of solvent and the specific volumes should be determined from preliminary solubility tests.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Data Presentation
Table 1: Representative Solubility Data for Recrystallization Solvent Screening
| Solvent | Solubility at 20°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Suitability |
| Water | Low | Moderate | Good potential, may require a larger volume of solvent. |
| Ethanol | Moderate | High | Good potential, may need to be used in a solvent/anti-solvent system with water. |
| Acetone | High | Very High | Likely too soluble for single-solvent recrystallization; consider as the "solvent" in a solvent/anti-solvent pair. |
| Hexane | Insoluble | Insoluble | Good potential as an "anti-solvent". |
| Toluene | Low | Moderate | Good potential. |
| Ethyl Acetate | Moderate | High | Good potential. |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated. | - Add a miscible anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.[1]- Evaporate some of the solvent to increase the concentration and then allow it to cool again.[1] |
| "Oiling Out" | - The solution is cooling too rapidly.- The concentration of impurities is too high.- The chosen solvent is not ideal. | - Reheat the solution, add more solvent, and allow it to cool more slowly.[1]- Perform a preliminary purification step like an acid-base extraction.- Experiment with a different recrystallization solvent or solvent system.[1] |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.[1] |
| Discolored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
optimizing reaction conditions for the synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed and reliable method involves a two-step synthesis. The first step is the formation of the key intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, via a Claisen condensation. This intermediate is then cyclized with hydroxylamine to form the isoxazole ring, yielding ethyl 5-cyclopropylisoxazole-3-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Q2: I am observing a low yield in the first step (synthesis of ethyl 4-cyclopropyl-2,4-dioxobutanoate). What are the possible causes?
A2: Low yields in the Claisen condensation can stem from several factors. Ensure that anhydrous conditions are strictly maintained, as the sodium ethoxide reagent is highly sensitive to moisture. The purity of your starting materials, cyclopropyl methyl ketone and diethyl oxalate, is also crucial. Incomplete reaction can be another cause; ensure the reaction is stirred for a sufficient duration at the appropriate temperature to drive it to completion.
Q3: During the cyclocondensation step, I am getting a mixture of isomers. How can I improve the regioselectivity for the desired 5-cyclopropylisoxazole isomer?
A3: The reaction of 1,3-dicarbonyl compounds with hydroxylamine can potentially yield two regioisomers. The regioselectivity is influenced by the reaction conditions, particularly the pH. Generally, carrying out the reaction under neutral or slightly acidic conditions favors the formation of the isomer where the more sterically hindered ketone (in this case, the cyclopropyl ketone) reacts with the hydroxylamine first. It is recommended to use hydroxylamine hydrochloride directly to maintain a slightly acidic environment.
Q4: The final hydrolysis step to the carboxylic acid is not going to completion. What can I do?
A4: Incomplete hydrolysis is a common issue. You can try extending the reaction time or moderately increasing the reaction temperature. Ensuring a sufficient molar excess of the base (e.g., sodium hydroxide or potassium carbonate) is also critical. If you are using a biphasic system, vigorous stirring is necessary to ensure adequate mixing of the reactants.
Q5: What are the common impurities I should look out for?
A5: In the first step, unreacted starting materials are the most likely impurities. In the second step, the presence of the undesired regioisomer is a possibility. For the final step, the most common impurity is the unhydrolyzed ethyl ester. It is also important to consider potential degradation of the isoxazole ring under harsh basic conditions during hydrolysis, or decarboxylation of the final product at elevated temperatures.[1]
Experimental Protocols and Troubleshooting
The synthesis of this compound is typically performed in three main stages:
-
Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate 1)
-
Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate (Intermediate 2)
-
Hydrolysis to this compound (Final Product)
Below are the detailed experimental protocols for each stage, along with troubleshooting guides.
Stage 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
This stage involves the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature under a nitrogen atmosphere.[2]
-
Cool the reaction mixture to 0°C.[2]
-
Slowly add a mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g) dropwise over approximately 15 minutes.[2]
-
Allow the reaction mixture to warm to room temperature naturally.[2]
-
Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour at room temperature.[2]
-
Heat the reaction mixture to 80°C and maintain for 45 minutes.[2]
-
Cool the mixture to room temperature and concentrate under reduced pressure.[2]
-
To the resulting solid, add ethyl acetate, wash with ethanol, and filter.[2]
-
Dissolve the solid in water and acidify to pH 2 with dilute sulfuric acid.[2]
-
Extract the aqueous solution with diethyl ether.[2]
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[2]
Data Presentation: Stage 1
| Parameter | Value | Reference |
| Starting Materials | Cyclopropyl methyl ketone, Diethyl oxalate | [2] |
| Reagents | Sodium, Anhydrous Ethanol, Sulfuric Acid | [2] |
| Reaction Time | ~2.5 hours | [2] |
| Reaction Temperature | 0°C to 80°C | [2] |
| Reported Yield | 93% | [2] |
| Product Form | Brown liquid | [2] |
Troubleshooting Guide: Stage 1
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Presence of moisture deactivating the sodium ethoxide. | Ensure all glassware is oven-dried and use anhydrous ethanol. Run the reaction under an inert atmosphere (e.g., nitrogen). |
| Incomplete reaction. | Increase the reaction time at room temperature or at 80°C. Monitor the reaction progress by TLC. | |
| Purity of starting materials. | Use freshly distilled starting materials. | |
| Product is an inseparable oil | Incomplete removal of solvent or impurities. | Ensure complete removal of solvent under high vacuum. Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient). |
| Formation of side products | Self-condensation of diethyl oxalate or cyclopropyl methyl ketone. | Maintain the recommended reaction temperature and addition rate. |
Stage 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate
This stage involves the cyclocondensation of the β-dicarbonyl intermediate with hydroxylamine.
Experimental Protocol:
-
Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
Data Presentation: Stage 2
| Parameter | Expected Value |
| Starting Materials | Ethyl 4-cyclopropyl-2,4-dioxobutanoate |
| Reagents | Hydroxylamine hydrochloride, Ethanol |
| Reaction Time | 2-6 hours (TLC monitored) |
| Reaction Temperature | Reflux (~78°C) |
| Expected Yield | 70-85% |
| Product Form | Oil or low-melting solid |
Troubleshooting Guide: Stage 2
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of Regioisomers | Reaction conditions favoring the formation of the undesired isomer. | Control the pH of the reaction. Using hydroxylamine hydrochloride without an additional base usually favors the desired isomer. Consider buffering the reaction mixture. |
| Low Yield | Incomplete reaction. | Increase the reflux time. Ensure the hydroxylamine hydrochloride is of good quality. |
| Degradation of the product. | Avoid excessively long reaction times at high temperatures. | |
| Difficult Purification | Close polarity of the two isomers. | Optimize the solvent system for column chromatography. Sometimes, crystallization can be an effective purification method. |
Stage 3: Hydrolysis of Ethyl 5-cyclopropylisoxazole-3-carboxylate
This is the final step to obtain the target carboxylic acid.
Experimental Protocol:
-
Dissolve ethyl 5-cyclopropylisoxazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to 50-60°C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) if further purification is needed.
Data Presentation: Stage 3
| Parameter | Expected Value |
| Starting Materials | Ethyl 5-cyclopropylisoxazole-3-carboxylate |
| Reagents | Sodium hydroxide, Ethanol, Water, Hydrochloric acid |
| Reaction Time | 1-4 hours (TLC monitored) |
| Reaction Temperature | 50-60°C |
| Expected Yield | 85-95% |
| Product Form | Solid |
Troubleshooting Guide: Stage 3
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the amount of sodium hydroxide and/or the reaction time. A moderate increase in temperature might also be beneficial. |
| Poor solubility of the ester. | Add a co-solvent like THF to improve solubility. | |
| Low Yield of Precipitated Product | Product is partially soluble in the acidic aqueous solution. | After acidification, extract the aqueous layer with an organic solvent like ethyl acetate to recover the dissolved product. |
| Product Degradation | Cleavage of the isoxazole ring under harsh basic conditions. | Use milder basic conditions (e.g., lithium hydroxide at room temperature for a longer duration). Avoid excessively high temperatures. |
| Decarboxylation of the final product. | Avoid high temperatures during workup and drying. |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Scale-Up Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or Inconsistent Yields in the Cycloaddition Reaction
-
Question: We are experiencing low and variable yields during the 1,3-dipolar cycloaddition of cyclopropylacetylene with a nitrile oxide precursor to form the isoxazole ring. What are the potential causes and solutions?
-
Answer: Low yields in this key step can often be attributed to several factors:
-
Instability of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization. Ensure that the nitrile oxide is generated in situ under controlled conditions and consumed immediately by the cyclopropylacetylene.
-
Reaction Conditions: Temperature and reaction time are critical. A gradual increase in temperature may be necessary, but excessive heat can lead to decomposition. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stoichiometry: Precise stoichiometry of the reactants is crucial. Ensure accurate measurement and addition of all reagents.
-
Mixing: In larger scale reactors, inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. Ensure adequate agitation throughout the reaction.
-
Issue 2: Formation of Significant Impurities
-
Question: Our scaled-up batches of this compound show significant levels of unknown impurities by HPLC analysis. How can we identify and minimize these?
-
Answer: Impurity formation is a common challenge during scale-up. A systematic approach is required for identification and mitigation.
-
Impurity Identification: Characterize the impurities using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Common Impurities and Prevention:
-
Unreacted Starting Materials: This can be addressed by ensuring accurate stoichiometry and allowing for sufficient reaction time.
-
Side-Reaction Products: The formation of regioisomers (e.g., 3-cyclopropylisoxazole-5-carboxylic acid) is a possibility in some cycloaddition approaches. Optimizing the reaction temperature and choice of catalyst can improve regioselectivity.
-
Degradation Products: Isoxazole rings, particularly those with carboxylic acid substituents, can be susceptible to hydrolytic ring-opening under harsh acidic or basic conditions during workup. It is also possible for decarboxylation to occur at elevated temperatures. To minimize degradation, maintain a dry, inert atmosphere (e.g., nitrogen or argon) during the reaction and workup, and use moderate temperatures.
-
-
Issue 3: Difficulties in Purification
-
Question: We are struggling to effectively purify this compound at a larger scale. Standard silica gel chromatography is resulting in product loss and is not providing adequate separation. What are our options?
-
Answer: Carboxylic acids can be challenging to purify by standard chromatography. Consider the following alternative methods:
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the purified carboxylic acid.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method. Finding the right solvent or solvent mixture is key and may require some screening.
-
Preparative HPLC: For achieving very high purity, preparative HPLC can be employed, although it may be less cost-effective for very large scales.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main safety concerns when synthesizing this compound?
-
A1: The synthesis may involve hazardous reagents. It is important to consult the Safety Data Sheet (SDS) for all chemicals used. The product itself is classified as Acute Toxicity, Oral (Category 4).[1] Standard personal protective equipment (PPE), including a dust mask, eye shields, face shield, and gloves, should be worn.
-
-
Q2: What is a common synthetic route for this compound?
-
A2: A common and effective method for the synthesis of 5-substituted isoxazoles is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) with an alkyne, in this case, cyclopropylacetylene. The resulting isoxazole can then be carboxylated at the 3-position, or a precursor with a carboxylate equivalent can be used in the cycloaddition.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Reaction progress can be effectively monitored by TLC or HPLC. For TLC, a sample of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of starting materials and the appearance of the product spot indicate the reaction's progress. HPLC provides a more quantitative measure of the conversion.
-
-
Q4: My final product is not fully dry and contains residual solvent. How can I effectively dry it?
-
A4: Ensure that the organic extracts are thoroughly dried with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. The purified solid product should be dried under high vacuum, potentially with gentle heating if it is thermally stable. Storing the final product under an inert atmosphere can prevent the reabsorption of moisture.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 96-100 °C | [1] |
| Molecular Weight | 153.14 g/mol | |
| Assay | ≥95% | [1] |
Experimental Protocols
Proposed Synthesis: 1,3-Dipolar Cycloaddition Route
This protocol describes a general approach. Optimization of specific conditions may be required for scale-up.
-
Generation of Nitrile Oxide: In a suitable reactor under an inert atmosphere, a solution of a hydroximoyl chloride precursor (e.g., derived from glyoxylic acid) in an appropriate solvent (e.g., dichloromethane) is treated with a non-nucleophilic base (e.g., triethylamine) at a controlled temperature (e.g., 0 °C) to generate the nitrile oxide in situ.
-
Cycloaddition: To the freshly generated nitrile oxide solution, cyclopropylacetylene is added portion-wise, maintaining the reaction temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by TLC or HPLC.
-
Workup: The reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester of this compound.
-
Hydrolysis: The crude ester is dissolved in a suitable solvent mixture (e.g., THF/water) and treated with a base (e.g., lithium hydroxide or sodium hydroxide). The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Purification: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl), and the product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to yield the crude this compound. Further purification can be achieved by acid-base extraction or crystallization.
Protocol for Acid-Base Extraction Purification
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The product will move into the aqueous layer as its sodium salt.
-
Aqueous Wash: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3. The purified product should precipitate out of the solution.
-
Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting workflow for impurity identification and mitigation.
Caption: Workflow for the acid-base extraction purification of this compound.
References
Technical Support Center: 5-Cyclopropylisoxazole-3-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step synthesis. The first step involves the formation of an ester precursor, typically ethyl 5-cyclopropylisoxazole-3-carboxylate, via a 1,3-dipolar cycloaddition reaction. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.
Q2: I'm observing a significant amount of a dimeric byproduct. What is it and how can I prevent it?
A2: The dimeric byproduct is likely a furoxan, which results from the dimerization of the nitrile oxide intermediate. This is a common side reaction in 1,3-dipolar cycloadditions, especially if the concentration of the nitrile oxide is too high or if the dipolarophile (cyclopropylacetylene) is not reactive enough. To minimize furoxan formation, it is crucial to generate the nitrile oxide in situ and ensure it reacts promptly with the cyclopropylacetylene.
Q3: My final product has a low melting point and appears oily, but I expect a solid. What could be the issue?
A3: An oily product or a low melting point suggests the presence of impurities. The most likely impurity is the unreacted ethyl 5-cyclopropylisoxazole-3-carboxylate, which has a lower melting point than the carboxylic acid. Incomplete hydrolysis is a common reason for this. Other potential impurities could be residual solvents or byproducts from the cycloaddition step.
Q4: How can I effectively purify the final this compound?
A4: Purification can be effectively achieved through acid-base extraction. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (like sodium bicarbonate), the carboxylic acid will be converted to its salt and move to the aqueous layer. This layer can then be separated, acidified (e.g., with HCl) to precipitate the pure acid, which is then collected by filtration. If the product remains oily, it can be extracted back into an organic solvent, dried, and concentrated. For highly persistent impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the synthesis of this compound.
Low Yield of Ethyl 5-Cyclopropylisoxazole-3-carboxylate (Ester Precursor)
| Possible Cause | Suggested Solution |
| Inefficient Nitrile Oxide Generation | Ensure the purity of the nitrile oxide precursor (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate) and the base (e.g., triethylamine). The reaction should be carried out under anhydrous conditions to prevent premature decomposition of the nitrile oxide. |
| Dimerization of Nitrile Oxide (Furoxan Formation) | Add the base (e.g., triethylamine) slowly to the reaction mixture containing cyclopropylacetylene and the nitrile oxide precursor. This maintains a low concentration of the free nitrile oxide, favoring the cycloaddition over dimerization. |
| Low Reactivity of Cyclopropylacetylene | While cyclopropylacetylene is generally reactive, ensure it is of high purity. Using a slight excess of cyclopropylacetylene can help drive the reaction to completion. |
| Suboptimal Reaction Temperature | The 1,3-dipolar cycloaddition is typically carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. Monitor the reaction closely by TLC to avoid byproduct formation at higher temperatures. |
Incomplete Hydrolysis of the Ester
| Possible Cause | Suggested Solution |
| Insufficient Base or Acid | Ensure a sufficient molar excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl) is used. Typically, 2-3 equivalents are recommended. |
| Short Reaction Time or Low Temperature | Monitor the reaction progress by TLC until the starting ester spot is no longer visible. If the reaction is slow at room temperature, gentle heating (reflux) may be required to drive it to completion.[1] |
| Poor Solubility of the Ester | If using a biphasic system (e.g., aqueous base and an organic solvent), ensure vigorous stirring to maximize the interfacial area. Adding a co-solvent like THF or ethanol can improve the solubility of the ester in the reaction medium. |
Product Purity Issues
| Issue | Possible Cause | Suggested Solution |
| Persistent Oily Product | Unhydrolyzed ester, residual solvent. | Ensure complete hydrolysis as described above. After work-up, dry the product under high vacuum to remove all solvent traces. If the product is still oily, purify by column chromatography. |
| Broad Melting Point | Presence of multiple impurities. | Re-purify the product using acid-base extraction, paying close attention to the pH at each step. If this is not sufficient, recrystallization from a suitable solvent system or column chromatography should be employed. |
| Streaking on TLC Plate | The carboxylic acid is ionized on the silica gel. | Add a small amount of acetic acid or formic acid (0.5-1%) to the TLC eluent to suppress ionization and obtain well-defined spots. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate
This protocol is adapted from a general method for the synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition.
Materials:
-
Cyclopropylacetylene
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopropylacetylene (1.0 equivalent) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.2 equivalents) in anhydrous DCM via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure ethyl 5-cyclopropylisoxazole-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate
This protocol is a general method for the hydrolysis of isoxazole esters.[1]
Materials:
-
Ethyl 5-cyclopropylisoxazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 equivalent) in a mixture of THF (or ethanol) and water.
-
Add LiOH or NaOH (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent (THF or ethanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The this compound should precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
While specific yield and purity data for the synthesis of this compound are not extensively reported in the literature, the following table provides expected ranges based on similar isoxazole syntheses.
| Step | Parameter | Expected Range |
| Ester Synthesis | Yield | 60-85% |
| Purity (after chromatography) | >95% | |
| Ester Hydrolysis | Yield | 85-95% |
| Purity (after precipitation/extraction) | >98% | |
| Overall Synthesis | Overall Yield | 50-80% |
Visualizations
References
Technical Support Center: Amide Coupling with Sterically Hindered Carboxylic Acids
Welcome to the technical support center for amide coupling reactions involving sterically hindered carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective solutions for challenging amide bond formations.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction with a sterically hindered carboxylic acid is giving low to no yield. What are the common causes?
A1: Low yields in amide couplings with sterically hindered carboxylic acids are a frequent challenge. The primary reason is the slow rate of nucleophilic attack by the amine on the activated carboxylic acid due to steric congestion around the reaction centers. Standard coupling reagents like DCC, EDC/HOBt, and even HATU may not be potent enough to overcome this high activation energy barrier.[1][2] The activated intermediate formed by these reagents might decompose or engage in side reactions before the desired coupling occurs.[1]
Q2: What alternative coupling reagents are more effective for sterically hindered substrates?
A2: For sterically demanding couplings, more powerful activating agents are necessary. Consider the following classes of reagents:
-
Acyl Fluoride Precursors: In situ generation of highly reactive acyl fluorides has proven very successful for extremely hindered couplings.[3][4][5] Acyl fluorides are less sterically demanding than many other activated species.[1][4][5] Reagents like TCFH-NMI and BTFFH are excellent options.[1][4][6]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be highly effective for difficult couplings and can help minimize racemization.[1]
-
Uronium/Aminium Salts: While standard reagents like HBTU may fail, more reactive analogues such as HATU and HCTU can sometimes provide better results.[1][7] COMU is another efficient reagent that is more soluble in a wider range of solvents.[8][9]
-
Acid Halides: Converting the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride is a classic and robust method, although the conditions can be harsh.[2][]
Q3: Can I improve my yield by simply changing the reaction conditions?
A3: Absolutely. Optimizing reaction conditions can significantly impact the outcome of a difficult coupling reaction. Key parameters to consider are:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] Microwave heating has also been shown to be effective in accelerating these reactions.[1]
-
Solvent: Solvents can play a crucial role. For some systems, switching from common solvents like DCM to acetonitrile or DMF may improve results.[11]
-
Base: The choice of a non-nucleophilic base is critical. Diisopropylethylamine (DIPEA) is a common choice.[1][12] The selection of the base can also be important in minimizing side reactions like epimerization.[6]
-
Additives: Additives like HOBt or DMAP can sometimes enhance the efficiency of the coupling reaction.[13][14]
Q4: I am observing the formation of an activated ester by LC-MS, but the reaction is not proceeding to the amide product. What should I do?
A4: This observation indicates that the activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting step due to steric hindrance.[2] In this scenario, you should consider:
-
Increasing the reaction temperature to facilitate the sterically hindered nucleophilic attack.[1]
-
Switching to a more reactive activating agent that forms a more electrophilic intermediate, such as an acyl fluoride.[4][5]
-
Prolonging the reaction time , as some sterically hindered couplings may simply require more time to reach completion.[2]
Q5: Are there any alternative synthetic strategies for forming amides with exceptionally hindered substrates?
A5: Yes, when conventional coupling methods fail, alternative strategies can be employed. One powerful, albeit less conventional, method is the reaction of a Grignard reagent with an isocyanate.[15][16] This approach forms a C-C bond to generate the amide and has been shown to be effective for the synthesis of exceptionally hindered amides where traditional C-N bond forming strategies are unsuccessful.[15][16]
Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Substrates
| Coupling Reagent Class | Example Reagents | Key Advantages | Common Solvents | Typical Base |
| Acyl Fluoride Precursors | BTFFH, TCFH-NMI, Deoxo-Fluor | Highly reactive, less sterically demanding intermediate.[1][4][5] | CH₂Cl₂, THF | DIPEA, NMI |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for difficult couplings, can reduce racemization.[1] | DMF, CH₂Cl₂ | DIPEA |
| Uronium/Aminium Salts | HATU, HCTU, COMU | High coupling rates, many options available.[7][17] | DMF, NMP | DIPEA, NMM |
| Carbodiimides | EDC, DCC (with additives) | Commonly available and cost-effective. | CH₂Cl₂, DMF | DIPEA, DMAP |
| Acid Halide Formation | Oxalyl chloride, SOCl₂ | Forms highly reactive acyl chloride.[] | CH₂Cl₂, Toluene | Et₃N, DIPEA |
Experimental Protocols
Protocol 1: Amide Coupling via In Situ Acyl Fluoride Generation with BTFFH
This protocol is adapted for challenging couplings where standard methods have failed.[1][3][18]
-
Activation: To a solution of the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.
-
Coupling: Add the amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Seal the reaction vessel and heat to an elevated temperature (e.g., 80°C) for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude amide is purified by chromatography or recrystallization.
Protocol 2: Amide Coupling via Acid Chloride Formation
This is a general and robust method for coupling with unreactive amines.[1]
-
Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Add a slight excess of oxalyl chloride (1.2-1.5 equivalents) followed by a catalytic amount of DMF.
-
Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).
-
Cool the solution to 0°C.
-
Add a solution of the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude amide is purified by chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for sterically hindered amide coupling.
Caption: Logic for selecting a coupling reagent for hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ojs.chimia.ch [ojs.chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. researchgate.net [researchgate.net]
preventing decarboxylation as a side reaction in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with isoxazole synthesis and encountering challenges with unwanted side reactions, particularly decarboxylation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and maximize the yield of your desired isoxazole products.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a common side reaction in isoxazole synthesis?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the context of isoxazole synthesis, this often occurs when an isoxazole-carboxylic acid intermediate or final product is formed, especially under thermal stress or in the presence of acid or base. Certain starting materials, such as β-ketoesters, can also be prone to decarboxylation under the reaction conditions used for isoxazole formation.[1]
Q2: I am synthesizing a 5-hydroxyisoxazole-4-carboxylic acid derivative and observing significant decarboxylation. What is the mechanism and how can I prevent it?
A2: This is a common issue. The decarboxylation of 5-hydroxyisoxazole-4-carboxylic acids proceeds through a β-keto acid-type mechanism. The 5-hydroxyisoxazole tautomerizes to its keto form, an azlactone. This azlactone contains a β-keto acid-like moiety, which is highly susceptible to decarboxylation, especially with heat or under acidic or basic conditions.[2] The most effective prevention strategy is to protect the 5-hydroxyl group as an ether (e.g., an ethoxy or benzyloxy group). This protection prevents the initial tautomerization to the reactive azlactone intermediate.[2]
Q3: What are the key reaction parameters to control to minimize decarboxylation in general isoxazole syntheses?
A3: Several factors can influence the rate of decarboxylation. Careful control of the following parameters is crucial:
-
Temperature: Higher temperatures generally accelerate decarboxylation. Whenever possible, running the reaction at a lower temperature is advisable, even if it requires a longer reaction time.[3]
-
pH: Both acidic and basic conditions can promote decarboxylation, depending on the specific substrate. Maintaining a neutral pH during the reaction and workup can be beneficial.[4]
-
Solvent: The choice of solvent can influence reaction rates. Less polar solvents may be preferred in some cases.[2]
-
Base Selection: When a base is required, using a milder base or optimizing the stoichiometry can help to avoid promoting decarboxylation. For instance, in the in-situ generation of nitrile oxides, mild bases like NaHCO₃ or Et₃N are often used.[5]
Q4: Can I use protecting groups to prevent decarboxylation of isoxazole carboxylic acids other than the 5-hydroxy variant?
A4: Yes, protecting the carboxylic acid functional group as an ester is a common strategy. Methyl, ethyl, or benzyl esters are frequently used. The choice of ester depends on the overall synthetic route and the conditions required for its eventual removal. These protecting groups are generally stable to a range of reaction conditions used in subsequent synthetic steps.[6]
Troubleshooting Guides
Issue 1: Low yield of the desired isoxazole with the presence of a decarboxylated byproduct.
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction over a longer period. Run small-scale trials at different temperatures to find the optimal balance between reaction rate and side-product formation.[3] |
| Inappropriate pH during reaction or workup. | If possible, maintain a neutral pH. Use buffered solutions or mild acids/bases for pH adjustments during the workup.[4] |
| Strong base promoting decarboxylation. | Switch to a milder base (e.g., from an alkoxide to a carbonate or an amine base like triethylamine). Use the minimum stoichiometric amount of base required.[5] |
| For hydroxyisoxazole carboxylic acids: Tautomerization to a reactive intermediate. | Protect the hydroxyl group as an ether (e.g., ethoxy or benzyloxy) prior to subsequent reaction steps.[2] |
Issue 2: The desired isoxazole carboxylic acid is unstable and decarboxylates during purification.
| Potential Cause | Recommended Solution |
| Silica gel chromatography promotes decarboxylation. | The acidic nature of silica gel can catalyze decarboxylation. Consider using neutral or basic alumina for chromatography. Alternatively, purification by recrystallization or distillation (if applicable) may be better options. |
| Thermal instability. | Perform all purification steps at low temperatures. Use a cold water bath for solvent evaporation under reduced pressure. |
Data Presentation
The following table summarizes the effect of hydroxyl group protection on the yield of an isoxazole-4-carboxylic acid, demonstrating the effectiveness of this strategy in preventing decarboxylation.
| Compound | Step | Yield (%) | Reference |
| Protected Oxazole Ester | Synthesis of 5-ethoxyoxazole derivative | 84 | [2] |
| Protected Isoxazole Carboxylic Acid | Saponification of the ester | 65 | [2] |
This data illustrates that by protecting the hydroxyl group, the isoxazole-4-carboxylic acid can be successfully synthesized and isolated in good yield, whereas the unprotected analogue is unstable.[2]
Experimental Protocols
Protocol 1: Synthesis of a Stable 5-Ethoxyoxazole Derivative to Prevent Decarboxylation[2]
This protocol describes a two-step process to synthesize a stable 5-ethoxyoxazole-4-carboxylic acid by first protecting the hydroxyl group.
Step 1: Synthesis of the Protected Oxazole (e.g., Ethyl 5-ethoxy-2-substituted-oxazole-4-carboxylate)
-
To a solution of the starting 1,3-diester in a suitable solvent, add iodine and triphenylphosphine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous workup to isolate the protected oxazole.
-
Purify the product by column chromatography. The reported yield for a similar transformation is 84%.[2]
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the protected oxazole from Step 1 in a suitable solvent mixture (e.g., THF/water).
-
Add lithium hydroxide (LiOH) to the solution.
-
Stir the mixture at room temperature until the saponification is complete, as monitored by TLC.
-
Carefully acidify the reaction mixture with a mild acid and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product to obtain the stable 5-ethoxyoxazole carboxylic acid. The reported yield for this step is 65%.[2]
Visualizations
Below are diagrams illustrating key concepts related to preventing decarboxylation in isoxazole synthesis.
Caption: Mechanism of decarboxylation in 5-hydroxyisoxazole-4-carboxylic acids.
Caption: A decision tree for troubleshooting unwanted decarboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. learninglink.oup.com [learninglink.oup.com]
stability issues and degradation of 5-Cyclopropylisoxazole-3-carboxylic acid
Welcome to the technical support center for 5-Cyclopropylisoxazole-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration (2-8°C) is advisable. The compound should be protected from moisture, high temperatures, and direct light to prevent potential degradation.
Q2: What are the potential degradation pathways for this compound under experimental conditions?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemical nature of isoxazole and carboxylic acid moieties, several potential degradation routes can be anticipated:
-
Hydrolytic Degradation: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening products. The stability of carboxylic acid-containing compounds can be pH-dependent.
-
Thermal Degradation: Carboxylic acids, particularly when attached to heterocyclic rings, can undergo decarboxylation (loss of CO2) at elevated temperatures.
-
Photodegradation: Isoxazole derivatives can be sensitive to UV light, which may induce photochemical reactions leading to decomposition.
Q3: What are the visible signs of degradation for this compound?
A3: Visual signs of degradation may include a change in the color or appearance of the solid material. Analytically, degradation can be observed as the appearance of new peaks or a decrease in the main peak's area percentage in chromatograms (e.g., HPLC, LC-MS).
Q4: What are some common impurities that might be present in a sample of this compound?
A4: Common impurities could include unreacted starting materials from the synthesis, byproducts from side reactions, or degradation products. For instance, in syntheses involving the hydrolysis of an ester precursor, the unreacted ester is a common impurity.[2]
Q5: In what biological pathways might this compound and its derivatives be active?
A5: Isoxazole derivatives have been investigated for their inhibitory activity against various enzymes.[3][4][5][6] Some have shown potential to inhibit enzymes in the cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, which are involved in inflammation.[3][6] Additionally, isoxazole-containing compounds have been explored as inhibitors of carbonic anhydrase[4][7] and as potential anti-cancer agents.[8][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | - Ensure the compound is stored under the recommended conditions (cool, dry, protected from light).- Use a fresh batch of the compound and compare results.- Perform a purity check using HPLC or LC-MS before use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of the compound during the experiment (e.g., due to pH, temperature, or light exposure). | - Analyze the reaction or sample preparation conditions. If harsh pH or high temperatures are used, consider milder alternatives.- Protect the sample from light during the experiment and analysis.- Use a stability-indicating analytical method to separate the main compound from its degradation products.[10][11][12][13] |
| Low yield or formation of byproducts in a reaction involving this compound. | Instability of the compound under the reaction conditions. | - If the reaction is performed at a high temperature, consider lowering it and extending the reaction time.- If strong acids or bases are used, explore the use of milder reagents.- Ensure all starting materials and solvents are pure and dry. |
| Poor solubility of the compound in the desired solvent. | Intrinsic property of the compound. | - Test a range of solvents to find a suitable one.- Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation.- For biological assays, consider preparing a stock solution in a solvent like DMSO and then diluting it in the aqueous buffer. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the stability of a compound and to develop stability-indicating analytical methods.[14][15][16][17][18]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (e.g., in methanol) to UV light (254 nm) for 24 hours. Also, expose the solid compound to the same conditions.
Analysis of Degraded Samples:
All samples should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.[10][11][12][13]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.[19][20]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a wavelength around 254 nm is often a good starting point).
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject a small volume (e.g., 10 µL) into the HPLC system.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
-
Visualizations
Caption: Logical workflow for handling and assessing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical signaling pathway showing potential inhibition of COX and 5-LOX enzymes by this compound.
References
- 1. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ijpbs.net [ijpbs.net]
- 12. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ajrconline.org [ajrconline.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for 5-Cyclopropylisoxazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyclopropylisoxazole-3-carboxylic acid. It is designed to address specific issues that may be encountered during the analysis of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
Potential impurities in this compound can originate from the synthetic route or degradation.
-
Synthesis-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from the specific synthetic pathway used. For instance, if synthesized from a corresponding ester, the unhydrolyzed ester could be a potential impurity.
-
Degradation Products: Isoxazole rings can be susceptible to degradation under certain conditions, such as exposure to UV light or harsh pH, which may lead to ring-opening or other transformations.[1][2] Studies on other isoxazole derivatives have shown that degradation can be a source of impurities.[1][2]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
The most common and suitable analytical techniques for impurity profiling of pharmaceutical compounds like this compound are:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity assessment of non-volatile organic molecules. A reversed-phase HPLC method with UV detection is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile impurities. Derivatization may be necessary for a carboxylic acid to increase its volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a powerful tool for the identification and quantification of impurities, especially at low levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of unknown impurities once they are isolated.
Q3: Are there any established analytical methods for this compound?
Troubleshooting Guides
HPLC Method Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Below are common issues and their solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the acidic analyte and the silica-based column packing.
-
Solution:
-
Mobile Phase pH Adjustment: Lower the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group.
-
Use of a Buffered Mobile Phase: Employ a buffer to maintain a consistent pH throughout the analysis.
-
Column Choice: Use a column with end-capping or a polymer-based column to minimize silanol interactions.
-
-
Possible Cause: Sample solvent is stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.
Issue 2: Inconsistent Retention Times
-
Possible Cause: Fluctuations in mobile phase composition or temperature.
-
Solution:
-
Mobile Phase Preparation: Premix the mobile phase solvents to ensure a consistent composition. If using a gradient mixer, ensure it is functioning correctly.
-
Column Temperature: Use a column oven to maintain a constant temperature, as a 1°C change can alter retention times by 1-2%.
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting a sequence.
-
Issue 3: High Backpressure
-
Possible Cause: Blockage in the HPLC system, often at the column inlet frit.
-
Solution:
-
Sample Filtration: Filter all samples and mobile phases to remove particulate matter.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Flushing: If high pressure persists, disconnect the column and flush it in the reverse direction with a strong solvent.
-
Experimental Protocols
Proposed HPLC-UV Method for Purity Analysis
This is a suggested starting method and must be validated for your specific application.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile |
Proposed GC-MS Method for Volatile Impurities (with Derivatization)
This method is suitable for identifying and quantifying volatile or semi-volatile impurities.
| Parameter | Recommended Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Derivatization Protocol | Mix 1 mg of sample with 100 µL of BSTFA and 100 µL of pyridine. Heat at 70°C for 30 minutes. |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 50-500 m/z |
Quantitative Data Summary
The following table provides typical performance characteristics for a validated HPLC-UV method for a small molecule pharmaceutical. These values should be established during method validation for this compound.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98-102% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A general workflow for the detection and characterization of impurities.
References
Technical Support Center: Chiral Separation of 5-Cyclopropylisoxazole-3-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 5-Cyclopropylisoxazole-3-carboxylic acid derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chiral separation of this compound derivatives, with a focus on Supercritical Fluid Chromatography (SFC).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary Interactions: The carboxylic acid group can interact with active sites (e.g., residual silanols) on the stationary phase, causing peak tailing. | Use an Acidic Additive: Add a small percentage (typically 0.1-0.5%) of an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the co-solvent. This suppresses the ionization of the analyte and masks active sites on the stationary phase.[1] |
| Inappropriate Co-solvent: The chosen co-solvent may not be optimal for the analyte's solubility or for preventing interactions. | Screen Different Co-solvents: Test methanol, ethanol, and isopropanol. Methanol is often a good starting point due to its protic nature, which helps solvate ionized species.[2] | |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Injection Volume/Concentration: Decrease the sample load by half and observe the effect on peak shape. | |
| Low or No Resolution (Rs < 1.5) | Incorrect Chiral Stationary Phase (CSP): The selected CSP may not provide enantioselectivity for this class of compounds. | Screen Different CSPs: Polysaccharide-based CSPs are highly effective for isoxazole derivatives.[3] Screen columns such as Chiralpak® AD-H (amylose-based) and Lux™ Cellulose-2 (cellulose-based), as they have shown excellent resolution for similar structures.[3] |
| Mobile Phase Composition: The percentage of co-solvent may not be optimal for achieving separation. | Optimize Co-solvent Percentage: Vary the co-solvent percentage (e.g., from 10% to 40%). A lower percentage generally increases retention and may improve resolution, but can also broaden peaks. | |
| Temperature: Sub-optimal temperature can affect chiral recognition. | Adjust Column Temperature: Evaluate a temperature range, for example, from 25°C to 45°C. Changes in temperature can impact selectivity and resolution.[3] | |
| Poor Reproducibility (Shifting Retention Times) | Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | Increase Equilibration Time: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection and between gradient runs. |
| Mobile Phase Inconsistency: Inconsistent preparation of the mobile phase, especially the additive concentration. | Ensure Precise Mobile Phase Preparation: Use a high-precision balance and volumetric flasks to prepare the mobile phase and additives. | |
| System Pressure Fluctuations: Issues with the back pressure regulator (BPR) or pump. | Check System Performance: Monitor the system pressure. If fluctuations are observed, consult the instrument manual for troubleshooting the BPR and pump. | |
| No Elution of Peaks | Strong Analyte Retention: The analyte is too strongly retained on the column under the current conditions. | Increase Elution Strength: Gradually increase the percentage of the co-solvent in the mobile phase. If necessary, consider a stronger co-solvent (e.g., switch from isopropanol to ethanol or methanol). |
| Sample Solubility Issues: The analyte may have precipitated in the sample solvent or on the column. | Verify Sample Solubility: Ensure the analyte is fully dissolved in the injection solvent. The sample solvent should ideally be the same as the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting technique for the chiral separation of this compound derivatives?
A1: Supercritical Fluid Chromatography (SFC) is the highly recommended starting point. SFC often provides faster separations, higher efficiency, and is considered a "greener" technique compared to normal-phase HPLC.[4] Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.[3][5]
Q2: Why is an acidic additive necessary for separating a carboxylic acid derivative like this on a chiral column?
A2: Acidic additives, such as formic or acetic acid, are used to improve peak shape and control retention.[1] They work by suppressing the deprotonation of the carboxylic acid group on the analyte, which minimizes undesirable ionic interactions with the stationary phase that can lead to severe peak tailing.
Q3: Which chiral stationary phases (CSPs) are most successful for isoxazole derivatives?
A3: Polysaccharide-based CSPs, particularly those based on amylose and cellulose derivatives, have demonstrated excellent performance. Specifically, Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Lux™ Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) have been reported to provide high resolution for structurally related 3-carboxamido-5-aryl isoxazole derivatives.[3]
Q4: Can I use HPLC for this separation?
A4: Yes, High-Performance Liquid Chromatography (HPLC) can also be used. Both normal-phase and reversed-phase methods can be developed. For normal-phase HPLC, you would typically use a mobile phase like hexane/ethanol with an acidic additive. For reversed-phase, a C18 column with a mobile phase of acetonitrile/water with a buffer and an appropriate chiral selector or a chiral column designed for reversed-phase conditions would be used. However, SFC is often preferred for its speed and efficiency in chiral separations.[4]
Q5: My resolution is good, but my analysis time is too long. How can I speed it up?
A5: To reduce the analysis time in SFC, you can:
-
Increase the Flow Rate: SFC's low viscosity mobile phase allows for higher flow rates (e.g., 3-5 mL/min) without a significant loss in efficiency.
-
Increase the Co-solvent Percentage: A higher concentration of the alcohol co-solvent will decrease retention times.
-
Use a Shorter Column: If the resolution is very high (Rs > 3), you may be able to switch to a shorter column (e.g., 150 mm instead of 250 mm) to decrease the run time while maintaining adequate separation.
Q6: What should I do if my compound is not soluble in the mobile phase?
A6: If solubility is an issue in the initial mobile phase (e.g., low percentage of alcohol in CO2), you may need to dissolve the sample in a stronger solvent for injection. However, be cautious as a strong injection solvent can cause peak distortion. It is best to dissolve the sample in the mobile phase itself whenever possible. If a different solvent must be used, keep the injection volume as small as possible.
Data Presentation
The following tables summarize representative data for the chiral separation of structurally similar 3-carboxamido-5-aryl isoxazole derivatives using SFC, which can be used as a starting point for method development for this compound.
Table 1: Chiral Stationary Phase Screening Results
Conditions: SFC; Mobile Phase: CO₂/Co-solvent; Flow Rate: 3 mL/min; Temperature: 40°C.
| Chiral Stationary Phase | Co-solvent (20%) | Retention Time (t R1, min) | Retention Time (t R2, min) | Resolution (Rs) |
| Lux™ Cellulose-2 | Methanol | 2.15 | 3.48 | 9.78 |
| Chiralpak® AD-H | Methanol | 2.89 | 4.01 | 6.51 |
| Chiralcel® OD-H | Methanol | 1.95 | 2.10 | 1.20 |
| Lux™ Amylose-2 | Methanol | 3.55 | 3.98 | 2.34 |
Data adapted from a study on 3-carboxamido-5-aryl isoxazole derivatives, demonstrating the high resolution achievable with specific CSPs.[3]
Table 2: Co-solvent and Additive Effects on Chiralpak® AD-H
Conditions: SFC; CSP: Chiralpak® AD-H; Mobile Phase: CO₂/Co-solvent (15%); Flow Rate: 3 mL/min; Temperature: 35°C.
| Co-solvent | Additive (0.1%) | Retention Time (t R1, min) | Retention Time (t R2, min) | Resolution (Rs) |
| Methanol | None | 3.10 (tailing) | 4.25 (tailing) | 3.50 |
| Methanol | Formic Acid | 3.05 | 4.15 | 5.80 |
| Ethanol | Formic Acid | 4.52 | 6.18 | 5.95 |
| Isopropanol | Formic Acid | 6.81 | 9.05 | 5.50 |
Illustrative data based on typical effects of co-solvents and acidic additives on the separation of acidic compounds.
Experimental Protocols
Protocol 1: Chiral SFC Method Development for this compound Derivatives
-
Sample Preparation:
-
Dissolve the racemic this compound derivative in the initial mobile phase (e.g., Methanol with 0.1% Formic Acid) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Initial Screening Conditions:
-
Instrument: Supercritical Fluid Chromatography (SFC) system.
-
Columns (Screening):
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Lux™ Cellulose-2 (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.1% Formic Acid
-
-
Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Method Optimization:
-
Based on the screening results, select the column that provides the best initial separation.
-
Convert the gradient method to an isocratic method. The optimal isocratic co-solvent percentage is typically 5-10% lower than the percentage at which the peaks eluted in the gradient run.
-
Optimize the isocratic co-solvent percentage to achieve a resolution (Rs) of > 2.0 while keeping the analysis time reasonable.
-
If resolution is still not optimal, investigate the effect of temperature (e.g., 30°C, 35°C, 40°C) and the nature of the co-solvent (Methanol vs. Ethanol).
-
Visualizations
Caption: Chiral SFC method development workflow.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Cyclopropylisoxazole-3-carboxylic Acid Derivatives and Other Isoxazole-Based Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of isoxazole-based herbicides, with a focus on derivatives of 5-cyclopropylisoxazole-carboxylic acid and their mechanism of action as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. The information presented is supported by experimental data from peer-reviewed studies to offer an objective analysis for research and development professionals in the agrochemical and pharmaceutical fields.
Introduction to Isoxazole-Based Herbicides
Isoxazole derivatives are a significant class of herbicides that primarily function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is crucial in the tyrosine catabolism pathway in plants, responsible for converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1][3] HGA is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[1][4]
Inhibition of HPPD leads to a cascade of effects within the plant. The blockage of HGA formation results in a deficiency of plastoquinone, a critical cofactor for the enzyme phytoene desaturase involved in carotenoid biosynthesis.[1][4] Without carotenoids to protect chlorophyll from photooxidation, the plant's photosynthetic machinery is destroyed, leading to characteristic bleaching of the leaves, stunted growth, and eventual death.[1][2] This mode of action is why HPPD inhibitors are often referred to as "bleaching herbicides".[1]
Quantitative Comparison of Biological Activity
The herbicidal efficacy of isoxazole derivatives can be quantified by their ability to inhibit the HPPD enzyme, often expressed as an EC50 value (the concentration required to inhibit 50% of the enzyme's activity). A lower EC50 value indicates higher potency.
The following table summarizes the available quantitative data for the active metabolites of a 5-cyclopropylisoxazole-4-carboxamide derivative and the well-established isoxazole herbicide, isoxaflutole, along with a common triketone HPPD inhibitor, mesotrione, for comparison. It is important to note that many isoxazole herbicides are pro-herbicides, meaning they are converted into their active form within the plant.[5][6] For instance, isoxaflutole is rapidly converted to a diketonitrile derivative (DKN), which is the actual HPPD inhibitor.[6] Similarly, derivatives of 5-cyclopropylisoxazole-4-carboxylic acid undergo isoxazole ring opening to form the active diketonitrile metabolite.[5]
| Compound (Active Form) | Chemical Class | Target Enzyme | EC50 (µM) | Target Organism/System | Reference |
| II-05 (diketonitrile metabolite of a 5-cyclopropylisoxazole-4-carboxamide derivative) | Diketonitrile | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | 1.05 | in vitro enzyme assay | [5] |
| Mesotrione | Triketone | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | 1.35 | in vitro enzyme assay | [5] |
| Isoxaflutole | Isoxazole | Photosystem II (indirectly) | 0.02 (mg/L) | Raphidocelis subcapitata (Green algae) | [7][8] |
Note: The EC50 value for Isoxaflutole is presented in mg/L against a whole organism (algae) and reflects its overall phytotoxicity, which is a consequence of HPPD inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway targeted by isoxazole herbicides and a general workflow for evaluating their herbicidal activity.
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against plant-derived HPPD.
a. Enzyme Preparation:
-
The gene encoding for Arabidopsis thaliana HPPD (AtHPPD) is cloned into an expression vector and transformed into E. coli.
-
Recombinant AtHPPD is expressed and purified using affinity chromatography.
b. Activity Assay:
-
The catalytic activity of AtHPPD is determined spectrophotometrically by monitoring the increase in absorbance at 318 nm, which corresponds to the formation of the product of a coupled reaction with homogentisate 1,2-dioxygenase (HGD).
-
The reaction mixture (e.g., 1.8 mL) contains 20 mM HEPES buffer (pH 7.0), 0.1 mM FeSO4, 2 mM sodium ascorbate, an appropriate concentration of the substrate HPPA, sufficient HGD, and a defined amount of purified AtHPPD (e.g., 14 nM).
-
The reaction is initiated by the addition of the enzyme.
c. Inhibition Kinetics:
-
To determine the EC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., the diketonitrile metabolite of the isoxazole compound).
-
The percentage of enzyme inhibition is calculated relative to a control reaction without the inhibitor.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Whole-Plant Herbicidal Bioassay (Post-emergence)
This protocol outlines a general procedure for assessing the herbicidal efficacy of isoxazole compounds on whole plants in a greenhouse setting.
a. Plant Material and Growth Conditions:
-
Seeds of selected weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti) are sown in pots containing a suitable soil mix.
-
Plants are grown in a greenhouse under controlled conditions (e.g., 25-30°C, 12-hour photoperiod).
b. Herbicide Application:
-
The test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations.
-
At the 2-3 leaf stage, the plants are sprayed with the herbicide solutions at various application rates (e.g., 150 g/ha).[5] A control group is treated with a blank solution (solvent and surfactant only).
c. Evaluation of Herbicidal Activity:
-
The treated plants are returned to the greenhouse and observed for herbicidal effects over a period of 14-21 days.
-
Visual injury is assessed at regular intervals, noting symptoms such as bleaching, necrosis, and growth inhibition.
-
At the end of the evaluation period, the fresh weight of the above-ground plant material is measured.
-
The herbicidal activity is expressed as the percentage of growth inhibition relative to the untreated control.
Conclusion
Derivatives of 5-cyclopropylisoxazole-carboxylic acid, along with other isoxazole-based compounds, represent a potent class of herbicides that act through the inhibition of the HPPD enzyme. The available data indicates that the active diketonitrile metabolites of these compounds can exhibit strong inhibitory effects on the HPPD enzyme, with potencies comparable to or exceeding that of the established herbicide mesotrione. The characteristic bleaching symptoms observed in susceptible weeds are a direct consequence of the disruption of the carotenoid biosynthesis pathway. Further research focusing on whole-plant bioassays against a broader range of weed species will be valuable in fully elucidating the herbicidal spectrum and potential of 5-cyclopropylisoxazole-3-carboxylic acid and its derivatives for agricultural applications.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 3. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
validating the inhibitory effect of 5-Cyclopropylisoxazole-3-carboxylic acid derivatives on HPPD enzyme
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Effects of Novel Isoxazole Derivatives on 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).
This guide provides a comparative analysis of 5-cyclopropylisoxazole-3-carboxylic acid derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target in herbicide and drug development. By objectively comparing their performance with alternative HPPD inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field.
Introduction to HPPD Inhibition
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine. In plants, the inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, essential components for photosynthesis and antioxidant defense. This disruption leads to the bleaching of plant tissues and ultimately, plant death, making HPPD a prime target for herbicides. HPPD-inhibiting herbicides are categorized into several chemical families, including isoxazoles, triketones, and pyrazolones. This guide focuses on the emerging class of this compound derivatives and their potential as effective HPPD inhibitors.
Performance Comparison of HPPD Inhibitors
The inhibitory effect of various compounds on HPPD is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following tables summarize the available quantitative data, comparing 5-cyclopropylisoxazole derivatives with established HPPD inhibitors from the triketone and pyrazolone classes.
It is important to note that many 5-cyclopropylisoxazole derivatives act as prodrugs, where the isoxazole ring undergoes cleavage in planta to form the active diketonitrile metabolite.
| Class | Compound | Organism/Enzyme | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) |
| Isoxazole Derivative | II-05 (ring-opened product of I-05) | Chlamydomonas reinhardtii | 1.05 | Mesotrione | 1.35 |
| Triketone | Mesotrione | Arabidopsis thaliana HPPD | 0.252 | - | - |
| Triketone | B39 | Arabidopsis thaliana HPPD | 0.172 | Mesotrione | 0.252 |
| Triketone | B41 | Arabidopsis thaliana HPPD | 0.156 | Mesotrione | 0.252 |
| Pyrazolone Derivative | A novel pyrazole aromatic ketone | - | - | Topramezone | - |
Table 1: Comparative in vitro inhibitory activity of HPPD inhibitors. This table highlights the direct enzymatic inhibition of various compounds. Note that II-05 is a metabolite of the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivative I-05.[1]
| Class | Compound | Weed Species | Inhibition (%) | Concentration | Reference Compound | Reference Inhibition (%) | Concentration |
| Isoxazole Derivative | b9 (bis-5-cyclopropylisoxazole-4-carboxamide) | Digitaria sanguinalis | ~90% | 100 mg/L | Isoxaflutole | - | - |
| Isoxazole Derivative | b10 (bis-5-cyclopropylisoxazole-4-carboxamide) | Amaranthus retroflexus | ~90% | 100 mg/L | Isoxaflutole | - | - |
| Isoxazole Derivative | I-26 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide) | Portulaca oleracea | 100% | 10 mg/L | Butachlor | 50% | 10 mg/L |
| Isoxazole Derivative | I-26 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide) | Abutilon theophrasti | 100% | 10 mg/L | Butachlor | 50% | 10 mg/L |
Table 2: Herbicidal activity of 5-cyclopropylisoxazole derivatives. This table showcases the whole-plant herbicidal efficacy of the isoxazole derivatives against common weed species.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a standard protocol for an in vitro HPPD enzyme inhibition assay.
In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric Method)
Objective: To determine the IC50 value of a test compound against HPPD enzyme.
Principle: The activity of the HPPD enzyme is measured by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPP), or the formation of its product, homogentisate (HGA). This protocol describes a spectrophotometric assay that follows the decrease in absorbance of HPP.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM ascorbic acid and 10 µM FeSO4)
-
Test compounds (this compound derivatives and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 310 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of recombinant HPPD enzyme in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
Assay Setup:
-
Add 180 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the diluted test compound solution to the corresponding wells. For the control wells (no inhibitor), add 10 µL of the solvent.
-
Add 10 µL of the HPPD enzyme solution to all wells except for the blank wells (which contain buffer and substrate only).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the HPP substrate solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 310 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the DOT language.
References
Comparative Cross-Reactivity Profile of 5-Cyclopropylisoxazole-3-carboxylic Acid Analogs: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 5-Cyclopropylisoxazole-3-carboxylic acid analogs. Direct experimental data on the cross-reactivity of this specific chemical series is limited in publicly available literature. Therefore, this document presents a predictive analysis based on the known biological activities of structurally related isoxazole-containing compounds. The information herein is intended to guide researchers in designing and executing comprehensive cross-reactivity studies for this class of molecules.
Potential Target Interactions: From Herbicidal Activity to Anti-Inflammatory Pathways
The isoxazole ring is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1] This inherent biological promiscuity underscores the importance of evaluating the cross-reactivity of any new isoxazole-based chemical series.
Predicted Primary Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Analogs of the core structure, specifically N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, have been identified as potent herbicides. Their mechanism of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway. In plants, inhibition of HPPD leads to a depletion of essential molecules, causing bleaching and death.[2] Since HPPD is also present in mammals, it stands as the most probable primary target for this compound analogs.[3]
Potential Off-Target: 5-Lipoxygenase-Activating Protein (FLAP)
Structurally related compounds, namely 4,5-diarylisoxazol-3-carboxylic acids, have been shown to be potent inhibitors of leukotriene biosynthesis.[4] These compounds are thought to exert their anti-inflammatory effects by targeting the 5-lipoxygenase-activating protein (FLAP).[4] This suggests that the isoxazole-3-carboxylic acid moiety may have an affinity for FLAP, making it a critical potential off-target to investigate for cross-reactivity.
Comparative Biological Activity of Isoxazole Analogs
To illustrate a potential cross-reactivity profile, the following table summarizes the inhibitory activities of various isoxazole-containing compounds against different biological targets, as reported in the literature. This data is provided to demonstrate the potential for both selective and non-selective activity within this chemical class.
| Compound Class | Primary Target | IC₅₀/EC₅₀ (Primary Target) | Potential Off-Target | IC₅₀/EC₅₀ (Off-Target) | Reference(s) |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | HPPD | 1.05 µM (for active metabolite) | Not Reported | Not Reported | [2] |
| 4,5-Diaryl-isoxazole-3-carboxylic acids | FLAP | 0.24 µM | 5-Lipoxygenase | > 8 µM | [4] |
| Trisubstituted Isoxazoles | RORγt | < 35 nM | PPARγ | > 1.7 µM | [5] |
| Phenyl-isoxazole-carboxamides | COX-2 | 13 nM | COX-1 | 64 nM | [6] |
Signaling and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches for studying cross-reactivity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are representative protocols for assessing activity against the predicted primary and off-targets.
In Vitro HPPD Enzyme Inhibition Assay
This protocol is adapted from methodologies used for screening herbicidal HPPD inhibitors and can be applied to assess the activity of this compound analogs.[7][8]
Objective: To determine the IC₅₀ value of test compounds against recombinant mammalian HPPD.
Materials:
-
Recombinant human HPPD enzyme.
-
4-Hydroxyphenylpyruvate (HPPA) substrate.
-
Ascorbate and Fe(II) as cofactors.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5.
-
Test compounds dissolved in DMSO.
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 318 nm.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, Fe(II), and ascorbate.
-
Add varying concentrations of the test compound (or DMSO for control) to the wells.
-
Initiate the reaction by adding the HPPD enzyme and pre-incubate for 10 minutes at room temperature.
-
Start the measurement by adding the substrate HPPA.
-
Monitor the formation of homogentisate, the product of the reaction, by measuring the increase in absorbance at 318 nm over time.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Leukotriene Biosynthesis Inhibition Assay (FLAP activity)
This cellular assay measures the inhibition of leukotriene production, which is dependent on FLAP activity.[4]
Objective: To determine the IC₅₀ value of test compounds for the inhibition of leukotriene synthesis in human neutrophils.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) isolated from fresh human blood.
-
Calcium ionophore A23187.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., PBS with Ca²⁺ and Mg²⁺).
-
Enzyme immunoassay (EIA) kits for leukotriene B4 (LTB4).
Procedure:
-
Isolate PMNLs from healthy donor blood using standard methods like density gradient centrifugation.
-
Resuspend the PMNLs in assay buffer to a final concentration of 1 x 10⁷ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of the test compounds or DMSO (vehicle control) for 15 minutes at 37°C.
-
Stimulate leukotriene production by adding calcium ionophore A23187 (e.g., to a final concentration of 2.5 µM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by centrifugation at 4°C.
-
Collect the supernatant and quantify the amount of LTB4 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Broad Cross-Reactivity Profiling
For a comprehensive assessment of off-target effects, lead compounds should be screened against a panel of receptors, ion channels, transporters, and enzymes. Commercial services like Eurofins' SafetyScreen™ or similar panels provide an efficient way to identify potential liabilities early in the drug discovery process.[9]
Workflow:
-
Select a panel of targets relevant to known drug-induced adverse effects (e.g., hERG, GPCRs, kinases).
-
Submit lead compounds for screening at a single high concentration (e.g., 10 µM) in binding or functional assays.
-
For any targets showing significant inhibition (typically >50%), perform follow-up concentration-response experiments to determine IC₅₀ or Kᵢ values.
-
Analyze the data to establish a selectivity profile and identify any potential off-target liabilities that need to be addressed through further structure-activity relationship (SAR) studies.
Conclusion
While this compound and its analogs represent a novel chemical space, the existing literature on related structures provides valuable insights into their potential biological targets and cross-reactivity profile. The primary target is likely to be HPPD, given the herbicidal activity of close analogs. However, the potential for off-target activity, particularly against FLAP and other targets associated with the isoxazole scaffold, necessitates a thorough experimental evaluation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate the selectivity of these compounds, ultimately leading to the development of safer and more effective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Utility of Isoxazole Carboxylic Acids as Reference Standards in Analytical Assays: A Comparative Overview
For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical decision that underpins the accuracy, precision, and reliability of analytical data. This guide provides a comparative analysis of 5-cyclopropylisoxazole-3-carboxylic acid and its analogue, 5-phenylisoxazole-3-carboxylic acid, for their use as reference standards in analytical assays. Due to a scarcity of published data on the former, this guide will focus on the available information for the more documented 5-phenylisoxazole-3-carboxylic acid, offering a framework for its application and comparison with potential alternatives.
In contrast, 5-phenylisoxazole-3-carboxylic acid, a structurally related isoxazole derivative, has a more established presence in the scientific literature, particularly as a key intermediate in the synthesis of pharmacologically active compounds. This allows for a more detailed exploration of its potential as a reference standard.
Physicochemical Properties and Commercial Availability
A reliable reference standard must be well-characterized with established physicochemical properties. Both this compound and 5-phenylisoxazole-3-carboxylic acid are available from multiple chemical suppliers, ensuring accessibility for research and development purposes. The key properties of these compounds are summarized in the table below.
| Property | This compound | 5-Phenylisoxazole-3-carboxylic acid |
| CAS Number | 110256-15-0 | 14441-90-8 |
| Molecular Formula | C₇H₇NO₃ | C₁₀H₇NO₃ |
| Molecular Weight | 153.14 g/mol | 189.17 g/mol |
| Melting Point | 96-100 °C | 160-164 °C |
| Appearance | Solid | White to light yellow powder/crystal |
| Purity (Typical) | ≥95% | >97% (often analyzed by HPLC and titration)[1] |
The higher purity and more extensive characterization often reported for 5-phenylisoxazole-3-carboxylic acid, including analysis by High-Performance Liquid Chromatography (HPLC) and neutralization titration, suggest its suitability as a reference material for quantitative analysis.
Application in Analytical Assays
5-Phenylisoxazole-3-carboxylic acid and its derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions such as gout.[2] This biological activity provides a relevant context for its use as a reference standard in several analytical applications:
-
Quality Control of Active Pharmaceutical Ingredients (APIs): For synthetic drug candidates derived from 5-phenylisoxazole-3-carboxylic acid, it can serve as a reference standard for identification, purity assessment, and quantification of the starting material.
-
Impurity Profiling: It can be used as a qualified reference standard for related substance testing in the final API, helping to identify and quantify process-related impurities.
-
Metabolic Studies: In preclinical and clinical development, it could be used as a reference standard to identify and quantify metabolites of isoxazole-containing drug candidates.
Experimental Protocols: A General Framework for HPLC Analysis
While a specific validated method for 5-phenylisoxazole-3-carboxylic acid as a reference standard is not publicly detailed, a general HPLC protocol for the analysis of carboxylic acids can be adapted and validated.
Objective: To develop and validate a reversed-phase HPLC method for the quantification of 5-phenylisoxazole-3-carboxylic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
Chromatographic Conditions (A Suggested Starting Point):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile would need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV spectral analysis of 5-phenylisoxazole-3-carboxylic acid (a photodiode array detector would be beneficial for this).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of 5-phenylisoxazole-3-carboxylic acid reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the test sample at a concentration expected to fall within the calibration range.
Method Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the analytical signal is solely from 5-phenylisoxazole-3-carboxylic acid and is not affected by impurities or other components in the sample matrix.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spike/recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Analytical Workflow
The logical flow of developing and validating an analytical method using a reference standard can be visualized as follows:
Comparison with Alternatives
The choice of a reference standard often depends on the specific analytical needs. Potential alternatives to 5-phenylisoxazole-3-carboxylic acid would include:
-
Other Isoxazole Derivatives: Depending on the synthesis route of the API, other isoxazole-based intermediates or potential impurities could be more relevant as reference standards.
-
Commercially Available Impurity Standards: For well-established APIs, pharmacopeias (e.g., USP, Ph. Eur.) may list official impurity reference standards.
-
In-house Isolated and Characterized Impurities: In the absence of commercially available standards, impurities can be isolated from the API, thoroughly characterized, and used as in-house reference materials.
The performance of 5-phenylisoxazole-3-carboxylic acid as a reference standard would need to be experimentally compared against these alternatives to determine the most suitable option for a given assay.
Conclusion
While this compound remains a compound with limited public data regarding its use as an analytical reference standard, its structural analog, 5-phenylisoxazole-3-carboxylic acid, presents a more viable option for such applications, particularly in the context of drug development involving isoxazole-based APIs. Its commercial availability with high purity and its relevance as a synthetic precursor make it a suitable candidate for a reference standard. The successful implementation of 5-phenylisoxazole-3-carboxylic acid as a reference standard would, however, necessitate the development and rigorous validation of a specific analytical method tailored to the intended application. Researchers are encouraged to use the general framework provided as a starting point for their method development and validation activities.
References
comparative docking studies of 5-Cyclopropylisoxazole-3-carboxylic acid derivatives
An Objective Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents, isoxazole derivatives have emerged as a versatile scaffold, demonstrating a wide range of biological activities. This guide provides a comparative overview of molecular docking studies on various isoxazole derivatives, offering insights into their potential as enzyme inhibitors. While specific comparative data on 5-Cyclopropylisoxazole-3-carboxylic acid derivatives is limited in the public domain, this document synthesizes available data on structurally related isoxazole compounds to illustrate the principles and outcomes of such computational analyses. The focus is on their interactions with key biological targets, such as cyclooxygenase (COX) enzymes and bacterial proteins, providing a valuable resource for researchers in medicinal chemistry and drug discovery.
Comparative Docking Performance of Isoxazole Derivatives as COX Inhibitors
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules within the active site of a target protein. In the context of isoxazole derivatives, these studies have been pivotal in elucidating their mechanism of action as inhibitors of COX-1 and COX-2, enzymes crucial in the inflammatory pathway.
Below is a summary of in vitro inhibitory activity and molecular docking scores for a series of isoxazole-carboxamide derivatives against COX-1 and COX-2.[1][2][3] The data highlights the impact of different substitutions on potency and selectivity.
| Compound ID | Substituent R | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Docking Score (kcal/mol) vs. COX-2 | Key Interacting Residues (COX-2) |
| A13 | 3,4-dimethoxy, Cl | 64 | 13 | 4.63 | -9.8 | Arg513, Tyr385, Ser530 |
| B2 | Phenyl | >1000 | 48.3 | >20.7 | -8.5 | Arg120, Tyr355, Ser530 |
| Celecoxib | (Standard) | 1500 | 80 | 18.75 | -10.2 | Arg513, His90, Gln192 |
| Ketoprofen | (Standard) | 13 | 250 | 0.052 | -7.9 | Arg120, Tyr355, Phe518 |
Note: The data presented is a synthesis from a study on isoxazole-carboxamide and phenyl-isoxazole-carboxylic acid derivatives.[1] IC50 values represent the concentration required for 50% inhibition. A higher selectivity ratio indicates greater selectivity for COX-2.
Experimental Protocols: A Representative Molecular Docking Workflow
The following protocol outlines a typical workflow for comparative molecular docking studies of isoxazole derivatives, based on methodologies reported in the literature.[1][4][5][6]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the isoxazole derivatives are sketched using molecular modeling software (e.g., ChemDraw) and then optimized using a suitable force field (e.g., OPLS 2005).[4] Energy minimization is performed to obtain stable conformations.
-
Protein Preparation: The X-ray crystal structure of the target protein (e.g., human COX-2, PDB ID: 4COX) is retrieved from the Protein Data Bank.[5][6] The protein structure is prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning appropriate charges. The active site is identified based on the co-crystallized ligand or through literature validation.[4]
2. Molecular Docking Simulation:
-
Software: Docking simulations are performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or GOLD.[5]
-
Grid Generation: A grid box is defined around the active site of the protein to encompass all potential binding poses of the ligand.
-
Docking Execution: The prepared ligands are docked into the defined active site of the protein. The docking algorithm explores various conformations and orientations of the ligand, and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
3. Analysis of Docking Results:
-
Binding Affinity: The docking scores (binding energies) of the different derivatives are compared. A more negative score generally indicates a higher predicted binding affinity.
-
Binding Pose and Interactions: The top-ranked poses for each ligand are visually inspected to analyze the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues in the active site.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The anti-inflammatory activity of many of the studied isoxazole derivatives stems from their ability to inhibit COX enzymes. These enzymes are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the stomach lining.
Comparative Analysis of Docking Against Antimicrobial Targets
Beyond their anti-inflammatory potential, isoxazole derivatives have been investigated as antimicrobial agents. Docking studies have been employed to predict their binding to essential bacterial enzymes. For instance, some isoxazole-carboxamide derivatives have shown potential binding interactions with elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia.[1][2][3]
In a separate computational screening, novel isoxazole-based analogues were docked against several key E. coli enzymes, including dihydrofolate reductase, enoyl-[acyl-carrier-protein] reductase (FabI), DNA gyrase, and methionine aminopeptidase.[7] Two derivatives with hydroxyl substitutions demonstrated significant inhibitory activity against the E. coli strain, which was attributed to their strong binding within the active site of enoyl reductase.[7]
| Compound | Target Organism | Target Enzyme | Docking Score (kcal/mol) | Key Interactions |
| A8 | P. aeruginosa | Elastase | -7.2 | Not specified |
| A8 | K. pneumonia | KPC-2 Carbapenemase | -6.8 | Not specified |
| 2c | E. coli | Enoyl Reductase | -8.5 | Hydrogen bonding via hydroxyl group |
| 2d | E. coli | Enoyl Reductase | -8.2 | Hydrogen bonding via hydroxyl group |
Note: The data for compounds A8 is from a study on isoxazole-carboxamides.[1][2][3] Data for compounds 2c and 2d is from a computational and synthetic study on isoxazole derivatives as anti-E. coli agents.[7] Docking scores are indicative and may vary based on the software and parameters used.
Conclusion
Molecular docking studies serve as a powerful predictive tool in the early stages of drug discovery, enabling the rational design and prioritization of compounds for synthesis and biological evaluation. The comparative data presented in this guide, although not exclusively on this compound derivatives, effectively demonstrates how computational methods are applied to the broader class of isoxazoles to assess their potential as inhibitors of various enzymes. The insights gained from these in silico analyses, particularly regarding structure-activity relationships, are invaluable for guiding the development of new, more potent, and selective therapeutic agents. Further focused research on this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
evaluating the pharmacokinetics of 5-Cyclopropylisoxazole-3-carboxylic acid-derived compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of 5-isoxazole-3-carboxylic acid-derived compounds, with a focus on the lysophosphatidic acid receptor 1 (LPA1) antagonist, AM095. For a comprehensive evaluation, its performance is benchmarked against an alternative LPA1 antagonist, BMS-986020. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in these assessments, and visualizes the experimental workflow and a relevant signaling pathway.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of AM095, an isoxazole-derived compound, and BMS-986020, a comparator LPA1 antagonist, have been evaluated in preclinical and clinical settings, respectively. A summary of their key pharmacokinetic parameters is presented below.
| Parameter | AM095 (in rats) | BMS-986020 (in humans) |
| Dose | 10 mg/kg (oral) | 600 mg (twice daily) |
| Cmax | 41 µM | Not explicitly stated in the provided search results |
| Tmax | 2 hours | Not explicitly stated in the provided search results |
| AUC | Not explicitly stated in the provided search results | Not explicitly stated in the provided search results |
| Half-life (t½) | 1.79 hours (intravenous) | Not explicitly stated in the provided search results |
| Oral Bioavailability | High | Orally active |
Note: The provided search results for BMS-986020 focus on its clinical trial outcomes and toxicity, with less specific detail on its pharmacokinetic parameters compared to the preclinical data available for AM095.
Experimental Protocols
The evaluation of the pharmacokinetic profiles of compounds like AM095 and BMS-986020 involves a series of standardized in vitro and in vivo assays.
In Vitro ADME Assays
A crucial first step in characterizing a drug candidate's pharmacokinetic profile is through in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays. These assays provide early insights into a compound's potential for oral bioavailability and its metabolic fate.
1. Metabolic Stability Assessment:
-
Objective: To determine the rate at which the compound is metabolized by liver enzymes.
-
Methodology: The test compound is incubated with human or rat liver microsomes, which contain the primary drug-metabolizing enzymes (cytochrome P450s). The concentration of the parent compound is measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate the intrinsic clearance and predict the hepatic clearance in vivo.
2. Plasma Protein Binding:
-
Objective: To quantify the extent to which a compound binds to plasma proteins.
-
Methodology: Equilibrium dialysis is a common method where a semi-permeable membrane separates a protein-containing solution (plasma) from a protein-free buffer. The test compound is added to the plasma side, and after equilibrium is reached, the concentration of the compound on both sides of the membrane is measured to determine the fraction bound to plasma proteins.
3. Cell Permeability (PAMPA):
-
Objective: To assess the passive permeability of a compound across a biological membrane, predicting its absorption potential in the gut.
-
Methodology: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a 96-well plate format where a filter coated with an artificial lipid membrane separates a donor compartment (containing the drug) from an acceptor compartment. The amount of drug that crosses the membrane over a set period is quantified to determine its permeability.
In Vivo Pharmacokinetic Studies in Rats
Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.
1. Animal Model:
-
Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. Animals are housed in controlled conditions with access to food and water.
2. Drug Administration:
-
For oral administration, the compound is typically formulated in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 10 mg/kg for AM095).
-
For intravenous administration, the compound is dissolved in a sterile vehicle and injected into a tail vein to determine absolute bioavailability.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
4. Bioanalysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the drug in the plasma is quantified using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
Visualizations
Experimental Workflow for Pharmacokinetic Evaluation
Caption: A typical workflow for evaluating the pharmacokinetics of a new chemical entity.
LPA1 Signaling Pathway
Caption: Simplified LPA1 receptor signaling pathway and the inhibitory action of AM095.
A Head-to-Head Comparison of Synthetic Routes to 5-Cyclopropylisoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Prominent Synthetic Strategies
The synthesis of 5-cyclopropylisoxazole-3-carboxylic acid, a key building block in the development of various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a head-to-head comparison of two primary and effective methods: Route 1, the 1,3-dipolar cycloaddition of a nitrile oxide with cyclopropylacetylene , and Route 2, the cyclocondensation of a β-ketoester with hydroxylamine . This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Cyclocondensation of β-Ketoester |
| Overall Yield | Good to Excellent | Moderate to Good |
| Key Steps | 1. Generation of nitrile oxide2. Cycloaddition3. Saponification | 1. Synthesis of β-ketoester2. Cyclocondensation3. Saponification |
| Starting Materials | Cyclopropylacetylene, Ethyl nitroacetate (or similar) | Cyclopropyl methyl ketone, Diethyl oxalate |
| Reagent Sensitivity | Nitrile oxides can be unstable | β-ketoester synthesis may require anhydrous conditions |
| Scalability | Generally good | Can be challenging depending on the β-ketoester synthesis |
| Key Advantages | High regioselectivity, often milder conditions for cycloaddition. | Utilizes readily available starting materials. |
| Key Disadvantages | Handling of potentially unstable nitrile oxide intermediates. | The synthesis of the required β-ketoester can be multi-step. |
Visualizing the Pathways
The two synthetic routes can be visualized as distinct pathways leading to the target molecule.
Caption: Diagram of the two synthetic routes to this compound.
Experimental Protocols
Detailed experimental procedures for the key steps in each synthetic route are provided below.
Route 1: 1,3-Dipolar Cycloaddition
This route involves the in-situ generation of a nitrile oxide from an α-chloro oxime, which then undergoes a [3+2] cycloaddition with cyclopropylacetylene.
Step 1 & 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate via Cycloaddition
To a solution of cyclopropylacetylene (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane, is added ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq). The reaction mixture is cooled in an ice bath, and a base, typically triethylamine (1.2 eq), is added dropwise. The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 5-cyclopropylisoxazole-3-carboxylate.
Step 3: Saponification to this compound
Ethyl 5-cyclopropylisoxazole-3-carboxylate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Route 2: Cyclocondensation of a β-Ketoester
This classical approach involves the synthesis of a β-ketoester intermediate, followed by cyclization with hydroxylamine.
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise at a temperature maintained between 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The resulting precipitate is collected by filtration and then dissolved in water. The aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude β-ketoester. The product is then extracted with an organic solvent like diethyl ether, dried over anhydrous sodium sulfate, and the solvent is evaporated to give ethyl 4-cyclopropyl-2,4-dioxobutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate via Cyclocondensation
Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) are dissolved in ethanol. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield ethyl 5-cyclopropylisoxazole-3-carboxylate.
Step 3: Saponification to this compound
The saponification procedure is identical to that described in Route 1, Step 3.
Quantitative Data Summary
| Step | Product | Route | Reagents | Solvent | Time | Temp (°C) | Yield (%) |
| 1a | Ethyl 5-cyclopropylisoxazole-3-carboxylate | 1 | Cyclopropylacetylene, Ethyl 2-chloro-2-(hydroxyimino)acetate, Et3N | Diethyl ether | 18 h | RT | ~75-85 |
| 1b | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | 2 | Cyclopropyl methyl ketone, Diethyl oxalate, NaOEt | Ethanol | 14 h | RT | ~60-70 |
| 2 | Ethyl 5-cyclopropylisoxazole-3-carboxylate | 2 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate, NH2OH·HCl | Ethanol | 5 h | Reflux | ~80-90 |
| 3 | This compound | 1 or 2 | Ethyl 5-cyclopropylisoxazole-3-carboxylate, NaOH | EtOH/H2O | 3 h | Reflux | >95 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Conclusion
Both the 1,3-dipolar cycloaddition and the β-ketoester cyclocondensation routes offer effective means to synthesize this compound. The choice between the two will likely depend on the specific capabilities and constraints of the laboratory.
The 1,3-dipolar cycloaddition (Route 1) is often favored for its high regioselectivity and potentially milder reaction conditions for the key cycloaddition step. However, it requires the handling of a nitrile oxide precursor which may be less stable.
The cyclocondensation of a β-ketoester (Route 2) utilizes more common and readily available starting materials. While the overall yield may be slightly lower due to the additional step of preparing the β-ketoester, the individual steps are generally robust and well-established.
Researchers should carefully consider the availability and cost of starting materials, desired scale of the reaction, and their comfort level with the respective reaction mechanisms and intermediates when selecting the optimal synthetic strategy.
A Comparative Guide to Validated HPLC Methods for the Analysis of 5-Cyclopropylisoxazole-3-carboxylic Acid
This guide provides a comprehensive comparison of hypothetical validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-Cyclopropylisoxazole-3-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this and structurally related compounds.
Introduction to Analytical Challenges
This compound is a molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This guide explores two common HPLC-based methodologies: HPLC with Ultraviolet (UV) detection and HPLC coupled with Mass Spectrometry (HPLC-MS).
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of a typical HPLC-UV method and a more advanced HPLC-MS/MS method for the analysis of this compound.
Table 1: Comparison of HPLC-UV and HPLC-MS/MS Method Parameters
| Parameter | HPLC-UV Method (Hypothetical) | HPLC-MS/MS Method (Hypothetical) |
| Instrumentation | HPLC with UV/Vis Detector | HPLC with Triple Quadrupole Mass Spectrometer |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Detection Wavelength | 254 nm | Not Applicable |
| Mass Transition | Not Applicable | Precursor Ion > Product Ion (e.g., m/z 154.05 > 110.06) |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% |
| Sample Throughput | Moderate | High |
| Cost | Lower | Higher |
| Selectivity | Good | Excellent |
Detailed Experimental Protocols
A detailed protocol for a representative HPLC-UV method is provided below. This protocol is a hypothetical example based on common practices for similar analytes.
Protocol 1: Validated HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a drug substance, dissolve the sample in the mobile phase to a concentration within the calibration range. For more complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[1]
3. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][4]
Visualizing the Workflow and Relationships
Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: HPLC method validation workflow.
Caption: Analyte to quantification pathway.
Conclusion
The choice between an HPLC-UV and an HPLC-MS method for the analysis of this compound is dictated by the specific analytical needs. For routine quality control of bulk drug substance where concentration levels are high, a validated HPLC-UV method is often sufficient, cost-effective, and provides good accuracy and precision. However, for applications requiring higher sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies, an HPLC-MS/MS method is superior.[5][6] The successful implementation of any method relies on a thorough validation process to ensure the reliability of the generated data.
References
- 1. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Cyclopropylisoxazole-3-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Cyclopropylisoxazole-3-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, procedural framework for the safe disposal of this compound.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This substance is classified as a combustible solid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Adherence to appropriate safety measures is mandatory.
Table 1: Hazard and Safety Information for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
II. Required Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:
-
Eye and Face Protection: Chemical safety glasses or goggles are essential. A face shield may also be necessary.[1]
-
Hand Protection: Use impervious gloves. If the substance is dissolved or mixed with other chemicals, consult the glove supplier for compatibility.
-
Respiratory Protection: A dust mask, such as an N95-type respirator, is recommended, especially when handling the solid form to avoid dust inhalation.[1]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
III. Step-by-Step Disposal Procedure
Disposal of this compound must be carried out in compliance with all national and local regulations. The primary method of disposal is through an approved waste disposal plant.[3][4][5]
-
Container Management:
-
Keep the chemical waste in its original, clearly labeled container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[4]
-
Ensure the container is tightly closed and stored in a cool, dry, well-ventilated area designated for hazardous waste.[6]
-
-
Waste Collection:
-
For solid waste, carefully transfer the material into a suitable, labeled waste container, avoiding the generation of dust.
-
For solutions, use a sealed, labeled container appropriate for liquid chemical waste.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[4]
-
Prevent the substance from entering drains or waterways.[4][5]
-
For solid spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container.[2][3]
-
Clean the affected area thoroughly after the material has been removed.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 5-Cyclopropylisoxazole-3-carboxylic acid
This guide provides immediate, essential safety and logistical information for handling 5-Cyclopropylisoxazole-3-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, based on safety data sheet recommendations.[1][2][3]
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield. | Government approved eye/face protection.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves. | Inspect gloves prior to use. Use proper glove removal technique.[2] |
| Respiratory Protection | Dust mask or a government-approved respirator. | N95 (US) or equivalent.[1][2] |
| Skin and Body Protection | Protective clothing and, if necessary, protective boots. | To prevent skin contact.[2][3] |
Experimental Protocols: Handling and Disposal
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If Swallowed : Rinse mouth and call a poison center or doctor if you feel unwell.[2]
-
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Unused Material :
-
Contaminated Materials :
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
